Product packaging for MC4171(Cat. No.:)

MC4171

Cat. No.: B12396037
M. Wt: 357.4 g/mol
InChI Key: XZSXRFQYJMTUKM-AQTBWJFISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of KAT8 (MOF/MYST1) and KAT8 Inhibitor 34 (MC4171)

Lysine (B10760008) acetyltransferase 8 (KAT8), also known as MOF (males-absent-on-the-first) or MYST1, is a crucial enzyme belonging to the MYST family of histone acetyltransferases (HATs). patsnap.comnih.govnih.gov Initially discovered in Drosophila melanogaster, KAT8 is highly conserved from insects to humans and plays a fundamental role in epigenetic regulation. nih.govmdpi.comnih.gov The enzyme is a key component of two distinct protein complexes: the male-specific lethal (MSL) complex and the non-specific lethal (NSL) complex. nih.govibch.rusinobiological.com Through these complexes, KAT8 modulates chromatin structure and gene expression, thereby influencing a wide array of cellular processes, including DNA damage repair, cell cycle progression, apoptosis, and embryonic development. nih.govmdpi.comnih.govnih.gov Dysregulation of KAT8's activity has been linked to the development and progression of various diseases, including several types of cancer. acs.orgnih.gov

In response to the growing interest in KAT8 as a therapeutic target, researchers have developed specific inhibitors. KAT8 inhibitor 34, also referred to as this compound, is a first-in-class, selective, and potent inhibitor of KAT8. acs.orgmedchemexpress.comaxonmedchem.com Developed from a series of N-phenyl-5-pyrazolone derivatives, it exhibits low-micromolar inhibitory activity against KAT8 and selectivity over other lysine acetyltransferases and deacetylases. acs.orgnih.govresearchgate.net This compound has demonstrated antiproliferative effects in various cancer cell lines, such as non-small cell lung cancer (NSCLC) and acute myeloid leukemia (AML), making it a valuable chemical probe for investigating the biological functions of KAT8. acs.orgmedchemexpress.com

Table 1: Properties of KAT8 Inhibitor 34 (this compound)

Property Value/Description Source(s)
Alternate Name This compound acs.orgmedchemexpress.com
Chemical Class N-phenyl-5-pyrazolone derivative acs.orgresearchgate.net
Mechanism of Action Selective KAT8 Inhibitor medchemexpress.comaxonmedchem.com
IC₅₀ 8.1 µM medchemexpress.comaxonmedchem.com
Reported Activity Exhibits antiproliferative activity in NSCLC and AML cancer cell lines. acs.orgnih.gov

Enzymatic Function of KAT8

KAT8's enzymatic activity is central to its biological function, primarily involving the transfer of an acetyl group from acetyl coenzyme A (Ac-CoA) to the lysine residues of both histone and non-histone proteins. nih.gov

The most well-characterized function of KAT8 is the specific acetylation of histone H4 at lysine 16 (H4K16ac). nih.govmdpi.comnih.govwikipedia.org This modification is a critical epigenetic mark associated with transcriptionally active chromatin. nih.govnih.gov By neutralizing the positive charge of the lysine residue, H4K16ac weakens the interaction between histones and DNA, leading to a more relaxed or "open" chromatin structure. mdpi.comnih.gov This decondensation makes the DNA more accessible to the transcriptional machinery, thereby promoting gene expression. patsnap.com The bulk of H4K16 acetylation in mammals is catalyzed by KAT8 as part of the MSL complex. nih.govibch.ruresearchgate.net The maintenance of H4K16 acetylation by KAT8 is essential for normal chromatin architecture and cell viability. nih.govnih.gov

Beyond its primary role in H4K16 acetylation, KAT8 also possesses the ability to acetylate other lysine residues on histone H4, notably lysine 5 (H4K5) and lysine 8 (H4K8). mdpi.comnih.govresearchgate.net This activity is complex-dependent; KAT8 catalyzes H4K5 and H4K8 acetylation primarily when it is a component of the NSL complex. nih.govibch.ruresearchgate.net Unlike H4K16ac, which is broadly distributed, H4K5ac and H4K8ac are often localized to the promoter regions of genes. nih.gov This targeted acetylation at promoters is crucial for stimulating the initiation of transcription for many essential housekeeping genes. nih.govibch.ru

The substrate scope of KAT8 extends beyond histones to include a variety of non-histone proteins, thereby regulating their function and impacting numerous cellular pathways. nih.govnih.govmdpi.com

p53: KAT8 can acetylate the tumor suppressor protein p53 at lysine 120 (K120). nih.govsinobiological.commdpi.com This modification is part of the cellular response to DNA damage and can modulate p53's ability to promote the expression of pro-apoptotic genes. nih.govnih.govnih.gov

Nrf2 and AIB1: Research has shown that KAT8-mediated acetylation can influence other transcription factors involved in cancer. It acetylates Nrf2, which plays a role in the anti-drug response in non-small cell lung cancer, and the transcriptional activator AIB1, promoting breast cancer cell proliferation. nih.govfrontiersin.org

IRF3: KAT8 acts as a negative regulator of antiviral immunity by acetylating the interferon regulatory factor 3 (IRF3). mdpi.comnih.govnih.gov Specifically, KAT8 mediates the acetylation of IRF3 at lysine 359, which inhibits IRF3's recruitment to the promoters of type I interferon genes, thereby dampening the innate immune response. nih.govresearchgate.net

FOXO: The relationship between KAT8 and the forkhead box O (FOXO) transcription factor is multifaceted. FOXO can recruit KAT8 to the promoters of specific genes, such as those involved in autophagy, to induce local H4K16 acetylation and activate transcription. nih.govnih.govresearchgate.net Furthermore, KAT8 directly acetylates FOXO, which enhances its transcriptional activity. nih.govresearchgate.net

PCNA: KAT8 interacts with the proliferating cell nuclear antigen (PCNA), a key protein in DNA replication and repair. mdpi.com This interaction is important for regulating PCNA ubiquitination, which in turn promotes its recruitment to sites of DNA damage to initiate repair pathways. mdpi.com

eEF1A2: In a novel discovery, KAT8 has been identified as a "lactyltransferase." In colorectal cancer, KAT8 can catalyze the lactylation of eukaryotic translation elongation factor 1 alpha 2 (eEF1A2). uwa.edu.aupnas.org This modification boosts the rate of translation elongation and enhances protein synthesis, contributing to tumorigenesis. uwa.edu.aunih.govresearchgate.net

LSD1: KAT8 can acetylate and inhibit the activity of lysine-specific histone demethylase 1 (LSD1). nih.govnih.govmdpi.com By acetylating LSD1, KAT8 impairs its ability to associate with nucleosomes, leading to increased expression of epithelial genes and the suppression of the epithelial-to-mesenchymal transition (EMT), a process involved in tumor invasion. mdpi.comtandfonline.com

Table 2: Selected Non-Histone Protein Substrates of KAT8

Protein Substrate Modification Site(s) Biological Outcome of Modification Source(s)
p53 Lysine 120 (K120) Modulates DNA damage response and promotes apoptosis. nih.govsinobiological.commdpi.com
IRF3 Lysine 359 (K359) Inhibits recruitment to interferon promoters, suppressing antiviral innate immunity. nih.govresearchgate.net
FOXO Lysine 180, 183 Enhances transcriptional activity for processes like autophagy. nih.govnih.govresearchgate.net
PCNA (Interaction) Regulates PCNA ubiquitination to promote DNA damage repair. mdpi.com
eEF1A2 (Lactylation) Promotes translation elongation and protein synthesis in cancer. uwa.edu.aupnas.orgnih.gov
LSD1 (Acetylation) Inhibits LSD1 demethylase activity, suppressing epithelial-to-mesenchymal transition. mdpi.comtandfonline.com

Table 3: List of Mentioned Compounds

Compound Name
KAT8 inhibitor 34
This compound
C646

Acetylation of Non-Histone Proteins

Association with Multiprotein Complexes

KAT8 does not function in isolation; its activity and substrate specificity are governed by its association with one of two distinct, mutually exclusive multiprotein complexes: the Male-Specific Lethal (MSL) complex and the Non-Specific Lethal (NSL) complex. mdpi.comnih.govnih.gov These complexes are conserved from Drosophila to humans and direct KAT8 to different genomic locations to perform varied functions. mdpi.comnih.gov The specific proteins associated with KAT8 within these complexes determine the enzyme's catalytic activity and its ultimate biological role. nih.govibch.ru

The MSL complex was first identified in Drosophila melanogaster, where it plays an essential role in dosage compensation by upregulating transcription on the single male X chromosome to match the output of the two female X chromosomes. nih.govnih.govpnas.org This is achieved through the widespread acetylation of H4K16 (H4K16ac) across the male X chromosome. nih.govpnas.org

In humans, a homologous MSL complex exists, composed of KAT8, MSL1, MSL2, and MSL3. nih.govresearchgate.net However, its function has diverged. Instead of dosage compensation, the human MSL complex is responsible for the majority of global H4K16ac across all chromosomes. mdpi.comresearchgate.net This activity is crucial for the general regulation of gene expression. mdpi.com The KAT8-containing MSL complex primarily targets gene bodies and is associated with transcriptional activation by creating a more open and accessible chromatin environment. mdpi.comibch.ru While the MSL complex is important for transcriptional regulation, studies have shown that its components are not essential for cell proliferation in mammals. nih.govibch.ru

In contrast to the MSL complex, the NSL complex is essential for cell survival in both Drosophila and mammals. nih.govnih.gov Depletion of its core components is lethal. nih.gov The human NSL complex includes KAT8 along with several other proteins, such as KANSL1, KANSL2, KANSL3, PHF20, and MCRS1. nih.gov

The NSL complex predominantly localizes to the promoters of thousands of genes, particularly housekeeping genes that are vital for basic cellular functions. mdpi.comnih.govnih.gov Its primary role is to stimulate the initiation of transcription. nih.govibch.ru Interestingly, the catalytic activity of KAT8 within the NSL complex appears to differ from its activity in the MSL complex. While the MSL complex primarily catalyzes H4K16ac, the NSL complex is responsible for acetylating H4K5 and H4K8. ibch.ruresearchgate.net This complex-dependent specificity highlights the sophisticated regulatory mechanisms that control KAT8's function. ibch.ru

Table 1: Components of Major KAT8-Containing Complexes

Complex Core Subunits (Human) Primary Function Key Histone Marks
Male-Specific Lethal (MSL) KAT8, MSL1, MSL2, MSL3 Global gene regulation, transcriptional activation H4K16ac
Non-Specific Lethal (NSL) KAT8, KANSL1, KANSL2, KANSL3, PHF20, MCRS1 Regulation of housekeeping gene promoters, essential for cell survival H4K5ac, H4K8ac

This table summarizes the core components and primary functions of the two main protein complexes involving KAT8, based on available research. nih.govnih.govibch.ruresearchgate.net

Role of KAT8 in Cellular Processes

Through its participation in the MSL and NSL complexes, KAT8 plays a pivotal role in a wide array of fundamental cellular processes. Its enzymatic activity directly influences the cellular landscape, from the expression of individual genes to the integrity of the entire genome. mdpi.comnih.govmdpi.com

KAT8 is a central figure in the regulation of gene transcription. mdpi.comnih.gov The acetylation of histones by KAT8 neutralizes the positive charge of lysine residues, which is thought to weaken the interaction between histones and the negatively charged DNA backbone. mdpi.com This process leads to a more relaxed and open chromatin structure, making the DNA more accessible to the transcriptional machinery, including RNA Polymerase II and various transcription factors. mdpi.compatsnap.com The NSL complex, in particular, facilitates the binding of RNA Polymerase II to the promoters of housekeeping genes, ensuring their consistent expression. mdpi.comnih.gov The MSL complex contributes to the transcriptional activation of a different set of genes, demonstrating KAT8's broad impact on the cellular transcriptome. mdpi.com

The primary mechanism through which KAT8 influences cellular processes is chromatin remodeling. mdpi.commdpi.com Its catalysis of H4K16ac is a powerful epigenetic modification known to decompact chromatin fibers. nih.govoup.com This structural change is a cornerstone of epigenetic regulation, as it directly impacts DNA accessibility without altering the underlying DNA sequence. mdpi.comnih.gov By modulating the physical state of chromatin, KAT8 helps to define transcriptionally active (euchromatin) and inactive (heterochromatin) regions of the genome, which is essential for processes like cell differentiation, proliferation, and maintaining cellular identity. mdpi.comnih.govbiologists.com

A critical function of KAT8 is its involvement in the DNA damage response (DDR). mdpi.commdpi.com The integrity of the genome is constantly threatened by endogenous and exogenous agents, and an effective DDR is essential for cell survival and preventing diseases like cancer. KAT8 plays a crucial role in the repair of DNA double-strand breaks (DSBs), one of the most cytotoxic forms of DNA damage. mdpi.comnih.gov

Research has shown that KAT8 activity is required for both major DSB repair pathways: non-homologous end joining (NHEJ) and homologous recombination (HR). nih.govthieme-connect.com Following DNA damage, KAT8 interacts with and helps to activate key DDR proteins, such as ATM (ataxia telangiectasia mutated) and the DNA-dependent protein kinase (DNA-PK). thieme-connect.comnih.gov Depletion of KAT8 or inhibition of its catalytic activity impairs the recruitment of repair proteins to the damage site, leading to defective DNA repair. nih.govthieme-connect.comnih.gov This function underscores KAT8's role as a guardian of genomic stability.

Table 2: Overview of KAT8 Cellular Functions

Cellular Process Key Role of KAT8 Associated Proteins/Complexes Outcome of KAT8 Activity
Gene Transcription Facilitates access of transcriptional machinery to DNA NSL Complex, MSL Complex, RNA Polymerase II Activation of housekeeping and other target genes
Chromatin Remodeling Catalyzes H4K16ac, leading to chromatin decompaction MSL Complex Creation of euchromatin, regulation of gene accessibility
DNA Damage Repair Promotes repair of double-strand breaks ATM, DNA-PK, PCNA Maintenance of genomic stability via HR and NHEJ pathways

This table provides a summary of KAT8's key roles in major cellular processes and the associated molecular players. mdpi.comnih.govthieme-connect.comnih.gov

Cell Proliferation and Cell Cycle Progression

KAT8 is a critical regulator of cell proliferation and the cell cycle. nih.gov In lung cancer cells, KAT8 has been shown to regulate the G2/M cell cycle checkpoint through the AKT/ERK-cyclin D1 signaling pathway. nih.gove-century.us Inhibition of KAT8 leads to a decrease in cyclin D1 expression, causing cell cycle arrest at the G2/M phase and reduced cancer cell viability. e-century.us Similarly, in HPV-associated cervical cancer, knockdown of KAT8 results in G1/S cell cycle arrest and suppresses cell proliferation by modulating the E7/pRb/E2F1 signaling axis. biorxiv.orgnih.gov The essential role of KAT8 in maintaining the proliferative potential of malignant cells makes it a significant target for therapeutic intervention. nih.gov The development of selective chemical probes, such as KAT8 inhibitor 34 , allows for the study of these pathways and demonstrates anti-proliferative activity in various cancer cell lines, including non-small cell lung cancer (NSCLC) and acute myeloid leukemia (AML). nih.govacs.orgresearchgate.netnih.gov

Apoptosis and Programmed Cell Death

KAT8 plays a complex, often context-dependent, role in apoptosis. It can acetylate the tumor suppressor protein p53, a key regulator of the cell cycle and apoptosis. nih.govresearchgate.net Specifically, KAT8-mediated acetylation of p53 at lysine 120 (K120) can promote the recruitment of p53 to the promoters of pro-apoptotic genes like BAX and PUMA, thereby inducing apoptosis in response to DNA damage. nih.govresearchgate.net However, the effect of KAT8 on cell survival is nuanced. In some cancer contexts, inhibition of KAT8 has been shown to induce p53 expression and reduce the levels of the anti-apoptotic protein bcl-2, ultimately decreasing cancer cell viability. nih.gove-century.us This suggests that targeting KAT8 can shift the cellular balance towards apoptosis in malignant cells.

Autophagy and Mitochondrial Homeostasis

KAT8 is deeply involved in maintaining cellular homeostasis through the regulation of autophagy and mitochondrial function. nih.gov A key process in this regulation is mitophagy, the selective degradation of damaged or dysfunctional mitochondria via autophagy. biorxiv.orgbohrium.com Research has indicated that KAT8 is a regulator of PINK1/Parkin-dependent mitophagy, a critical pathway for mitochondrial quality control. biorxiv.orgbohrium.comnih.govresearchgate.net The dual KAT5/KAT8 inhibitor MG149 has been instrumental in elucidating this role. nih.govresearchgate.net Studies using MG149 have shown that inhibiting KAT8 can impair the initial steps of mitophagy by affecting PINK1 activation. biorxiv.orgnih.govresearchgate.net Furthermore, a loss of KAT8 in cardiomyocytes leads to the downregulation of mitochondrial metabolism and oxidative phosphorylation, highlighting its role in mitochondrial gene transcription. mdpi.comnih.gov

Embryonic Stem Cell Pluripotency

The functions of KAT8 are fundamental to early development and the maintenance of embryonic stem cells (ESCs). Pluripotency, the ability of ESCs to differentiate into all cell types of the body, and self-renewal, their capacity to proliferate indefinitely, are tightly regulated by a network of transcription factors and epigenetic modifiers, including KAT8. mdpi.comnih.govnih.gov The KAT8-mediated acetylation of H4K16 is crucial for maintaining the pluripotent state of ESCs. This epigenetic mark is associated with active enhancers and promoters of genes that are essential for preserving ESC identity. The absence of KAT8 in mouse models leads to a significant loss of H4K16ac, resulting in embryonic lethality and demonstrating its indispensable role in early embryonic development.

Innate Immune Response

KAT8 has emerged as a significant modulator of the innate immune system. nih.gov It acts as a selective inhibitor of the antiviral immune response by directly targeting and acetylating the interferon regulatory factor 3 (IRF3). mdpi.comresearchgate.netnih.gov Upon viral infection, IRF3 is typically activated to induce the production of type I interferons (IFN-I), which are crucial for antiviral defense. nih.gov KAT8 acetylates IRF3 at lysine 359, which impedes its ability to bind to the promoters of IFN-I genes, thereby downregulating their transcription and attenuating the immune response. researchgate.netnih.gov This function has been observed in immune cells like macrophages and dendritic cells. mdpi.comnih.gov Similar mechanisms involving the acetylation of IRF3 and IRF7 have also been identified in fish, indicating a conserved role for KAT8 in regulating innate immunity. frontiersin.orgnih.gov

Metabolic Regulation (e.g., Lipolysis)

Recent findings have implicated KAT8 in the epigenetic regulation of cellular metabolism, particularly lipid metabolism. researchgate.netnih.govnih.gov KAT8 influences lipolysis by controlling the expression of key lipolytic enzymes. Research in colorectal cancer cells has revealed that the acetylation state of KAT8 itself can regulate its binding to the promoter regions of the adipose triglyceride lipase (B570770) (ATGL) and hormone-sensitive lipase (HSL) genes. nih.gov This modulation affects the recruitment of RNA polymerase II, subsequently down-regulating lipolysis. nih.gov Beyond lipolysis, KAT8 is also required for the differentiation of preadipocytes into mature fat cells, a process known as adipogenesis. lsu.edu Genome-wide association studies have further linked the KAT8 gene locus with body mass index and other metabolic traits, underscoring its importance in systemic metabolic homeostasis. lsu.edudntb.gov.ua The development of specific inhibitors, such as KAT8 inhibitor 34 , which was derived from the lead compound C646 , provides tools to explore these metabolic functions further. evitachem.com

Dysregulation of KAT8 in Pathological Conditions

Given its central role in numerous critical cellular processes, it is not surprising that the dysregulation of KAT8 is associated with a variety of human diseases, including cancer and neurological disorders. nih.gov

In Cancer: KAT8 expression is frequently altered in many types of cancer. nih.gov It is overexpressed in non-small cell lung cancer, endometrial carcinoma, and HPV-associated cervical cancer, where high levels often correlate with metastasis and poorer patient survival. e-century.usbiorxiv.orgnih.govnih.gov Its role in promoting cell proliferation and survival in these contexts has established KAT8 as a promising therapeutic target. e-century.usnih.gov The antiproliferative effects of KAT8 inhibitors, such as KAT8 inhibitor 34 , have been demonstrated across a panel of cancer cell lines, validating its potential as an anti-cancer agent. nih.govacs.orgresearchgate.netnih.gov

In Neurological Disorders: KAT8 is essential for proper brain development. nih.govresearchgate.net Studies in mice have shown that deleting Kat8 in the cerebrum leads to severe developmental defects and embryonic lethality. nih.gov In humans, pathogenic variants in the KAT8 gene have been identified in individuals with syndromic intellectual disability, seizures, autism, and brain abnormalities. nih.govjensenlab.orgresearchgate.net These variants often impair the enzyme's ability to acetylate H4K16, leading to disrupted gene expression during neurodevelopment. nih.gov Furthermore, KAT8 has been identified as a candidate risk gene in genome-wide association studies for neurodegenerative conditions like Parkinson's disease, where it is implicated in pathways of mitochondrial quality control. biorxiv.orgbohrium.comnih.govresearchgate.net

Below is a summary of cancer cell lines where the anti-proliferative activity of KAT8 inhibitor 34 has been observed.

Cancer TypeCell LineColorectal Cancer (CRC)HT29, HCT116Uterus Cervix CancerHeLaNon-Small Cell Lung Cancer (NSCLC)H1299, A549, H460Breast CancerMCF7Acute Myeloid Leukemia (AML)U937GlioblastomaU251

Table of Mentioned Compounds

Compound NameDescriptionKAT8 inhibitor 34A selective, reversible, low-micromolar inhibitor of KAT8 with demonstrated anti-proliferative activity in various cancer cell lines.[8] acs.orgnih.govMG149A dual inhibitor of KAT5 and KAT8, used as a chemical probe to study mitophagy and autophagy.[10] nih.govresearchgate.netC646A potent inhibitor of the histone acetyltransferases p300/CBP, which served as a structural starting point for the development of KAT8 inhibitor 34.[8] acs.orgevitachem.comnih.govfocusbiomolecules.comglpbio.com

Oncogenesis and Cancer Progression

The role of KAT8 in cancer is complex and can be paradoxical. In some cancers, KAT8 is overexpressed, acting as an oncogene that promotes tumor growth, while in others, it is underexpressed, suggesting a tumor-suppressive role. acs.orgdcchemicals.com This dual functionality highlights the context-dependent nature of KAT8's influence on tumorigenesis.

Non-Small Cell Lung Cancer (NSCLC)

In non-small cell lung cancer (NSCLC), KAT8 has been identified as a key player in tumor progression. Studies have shown that hMOF (human MOF, or KAT8) is frequently overexpressed in lung cancer tissues compared to normal lung tissues. This overexpression is significantly correlated with the levels of H4K16Ac, indicating that KAT8's acetyltransferase activity is central to its oncogenic role in this context. Research has demonstrated that silencing KAT8 in lung cancer cell lines, such as A549, leads to decreased cell viability and cell cycle arrest. Specifically, KAT8 inhibition has been shown to regulate the AKT/ERK-cyclin D1 signaling pathway and induce p53, which in turn reduces the expression of the anti-apoptotic protein bcl-2.

Furthermore, recent advancements have led to the development of selective KAT8 inhibitors, such as "KAT8 inhibitor 34". This compound has demonstrated antiproliferative activity in NSCLC cell lines. dcchemicals.com This suggests that targeting KAT8 could be a promising therapeutic strategy for NSCLC. dcchemicals.com In the context of cisplatin (B142131) resistance, a major challenge in NSCLC treatment, KAT8 has been shown to enhance resistance by acetylating PKM2. Knockdown of KAT8 increased the sensitivity of lung cancer cells to cisplatin, suggesting a role for KAT8 inhibitors in overcoming chemotherapy resistance.

Research FindingCancer TypeEffect of KAT8Investigated Cell Line(s)Reference
Overexpression of hMOF (KAT8)NSCLCCorrelated with H4K16Ac levels and potential oncogenic role-
Silencing of KAT8Lung CancerDecreased cell viability and induced cell cycle arrestA549
"KAT8 inhibitor 34"NSCLCExhibited antiproliferative activity- dcchemicals.com
KAT8-mediated acetylation of PKM2Lung CancerEnhanced resistance to cisplatinA549, PC9
Acute Myeloid Leukemia (AML)

The role of histone acetyltransferases in acute myeloid leukemia (AML) is an active area of research. While some members of the MYST family, like KAT6A and KAT6B, are known to be involved in AML through chromosomal translocations, the specific role of KAT8 is also significant. Studies have indicated that KAT8 can play a role in some cases of AML. The development of selective inhibitors has provided tools to probe this role further. "KAT8 inhibitor 34" has been identified as a low-micromolar inhibitor of KAT8 and has shown antiproliferative activity in AML cell lines. dcchemicals.com This suggests that the enzymatic activity of KAT8 is important for the proliferation of these cancer cells.

Research FindingCancer TypeEffect of KAT8 InhibitionCompoundReference
Antiproliferative activityAMLInhibition of cancer cell growth"KAT8 inhibitor 34" dcchemicals.com
Regulation of cell differentiationAMLSuppression of MN1-
Colorectal Cancer (CRC)

In colorectal cancer (CRC), recent research has uncovered a novel function for KAT8 beyond its traditional role as a histone acetyltransferase. A 2024 study revealed that KAT8 can act as a lactyltransferase, a function that is particularly relevant in the high-lactic acid tumor microenvironment often found in CRC. This study found that high KAT8 expression correlates with a poor prognosis in CRC patients. KAT8 was shown to lactylate the translation elongation factor eEF1A2, which boosts protein synthesis and contributes to tumorigenesis. Deletion of KAT8 or its inhibition using the inhibitor MG149 was found to inhibit CRC tumor growth, especially in a high-lactic acid environment. This suggests that KAT8 inhibitors could be a therapeutic strategy for CRC.

Research FindingCancer TypeEffect of KAT8MechanismReference
High expression correlates with poor prognosisCRCPromotes tumor growthActs as a lactyltransferase, modifying eEF1A2 to enhance protein synthesis
Inhibition suppresses tumor growthCRCReduced proliferation in a high-lactic acid environmentInhibition of KAT8's lactyltransferase activity
Breast Cancer

The expression and role of KAT8 in breast cancer appear to be multifaceted. Some studies have reported a downregulation of KAT8 in primary breast cancer. dcchemicals.com In contrast, other research indicates that KAT8-mediated acetylation can activate the oncogene AIB1, which is often overexpressed in various cancers, including breast cancer. mdpi.com Furthermore, a study on luminal breast cancer identified KAT6A, another histone acetyltransferase, as a potential oncogene within the 8p11-p12 amplicon, suggesting the importance of this class of enzymes in certain breast cancer subtypes. The KAT8-containing MSL complex has also been shown to be crucial for the proliferative potential of malignant cells, including breast cancer. mdpi.com

Endometrial Carcinoma

In endometrial carcinoma, KAT8 is reported to be overexpressed. mdpi.com This overexpression is associated with metastasis and a shorter survival time for patients. mdpi.com In endometrial carcinoma cell lines, elevated levels of KAT8 have been shown to promote cell proliferation, migration, and invasion. mdpi.com One mechanism through which KAT8 exerts its effects in this cancer is via upregulation by the estrogen/estrogen receptor, which in turn activates pro-survival signaling pathways like PI3K/AKT and Ras/Raf/MEK/ERK, thereby inhibiting apoptosis. acs.org

Research FindingCancer TypeEffect of KAT8MechanismReference
OverexpressionEndometrial CarcinomaPromotes proliferation, migration, and invasion; associated with metastasis and shorter survivalUpregulation by estrogen/estrogen receptor, leading to activation of PI3K/AKT and Ras/Raf/MEK/ERK pathways mdpi.comacs.org
Glioblastoma

Glioblastoma (GBM) is the most aggressive type of brain tumor in adults. Recent studies have highlighted the role of epigenetic enzymes, including KAT8, in the tumorigenesis of GBM. mdpi.com Research has shown that MYST1/KAT8 is overexpressed in glioblastoma and is linked to a poor prognosis. The mechanism of action involves the activation of the epidermal growth factor receptor (EGFR) signaling pathway, which is a known driver of glioblastoma progression. mdpi.com Inhibition of MYST1/KAT8 has been found to impede EGFR signaling and induce cell cycle arrest at the G2/M phase.

Research FindingCancer TypeEffect of KAT8MechanismReference
OverexpressionGlioblastomaContributes to tumor progression and poor prognosisActivation of EGFR signaling pathway mdpi.com
InhibitionGlioblastomaImpedes EGFR signaling and induces G2/M cell cycle arrest-

Neurodegenerative Disorders (e.g., Alzheimer's Disease, Parkinson's Disease)

The proper functioning of the nervous system is heavily reliant on the precise regulation of gene expression, where epigenetic modifications play a crucial role. patsnap.com Dysregulation of histone acetylation is increasingly being implicated in the pathology of several neurodegenerative diseases. patsnap.com

In the context of Alzheimer's Disease , alterations in histone acetylation have been noted. patsnap.comjci.org Research has suggested a potential link between KAT8 and Alzheimer's disease, with one study indicating that miR-149-5p may regulate H4K16ac in Alzheimer's model cells by targeting KAT8. nih.gov Another study identified KAT8 as a candidate risk gene for Alzheimer's disease. researchgate.net

For Parkinson's Disease , KAT8 has been identified as a candidate risk gene through genome-wide association studies. nih.govbiorxiv.org It is believed to be involved in PINK1/Parkin-dependent mitophagy, a cellular process for clearing damaged mitochondria, which is a key pathway implicated in Parkinson's disease. nih.govbiorxiv.org The inhibition of KAT8 has been shown to affect the initial steps of this mitophagy process. nih.gov

Inflammatory Diseases (e.g., Acute Lung Injury, Fatty Liver Disease)

KAT8 is also implicated in the regulation of inflammatory processes. In Acute Lung Injury (ALI) , the inhibition of KAT8 has been shown to reduce oxidative stress and the activation of the NLRP3 inflammasome, a key component of the inflammatory response. mdpi.com Pharmacological inhibition of KAT8 in animal models of ALI resulted in reduced neutrophil infiltration and pulmonary edema. mdpi.com

In Fatty Liver Disease , increased histone acetylation in inflammatory cytokine genes has been observed in mouse models. nih.gov This suggests a potential role for KAT8 in the inflammatory processes associated with this condition.

Developmental Disorders (e.g., Intellectual Disability)

KAT8 plays a critical role in cerebral and neural stem and progenitor cell development. nih.gov Genetic variants in the KAT8 gene have been identified in individuals with syndromic intellectual disability, seizures, and other developmental anomalies. nih.govmdpi.com Studies in mice have shown that the deletion of Kat8 in the cerebrum leads to cerebral hypoplasia, improper neural stem cell development, and early lethality. nih.gov Pharmacological inhibition of KAT8 has been demonstrated to abolish the formation of neurospheres, further highlighting its importance in neural development. nih.gov

Fibrosis

The process of fibrosis, characterized by the excessive deposition of extracellular matrix, is also influenced by KAT8 activity. In the context of liver fibrosis , the loss of KAT8 has been found to significantly inhibit the expression of pro-fibrotic genes in hepatic stellate cells. nih.gov Similarly, in lung fibrosis , modulating the levels of H4K16Ac, for which KAT8 is the primary acetyltransferase, has been shown to reduce pro-fibrotic gene expression and mitigate fibrosis in aged mice. researchgate.net There is also evidence suggesting that KAT8 may play a role in cardiac fibrosis . nih.gov

KAT8 Inhibitor 34

Given the significant role of KAT8 in various pathologies, the development of selective inhibitors is of great interest for both research and therapeutic purposes. "KAT8 inhibitor 34," also known as this compound, is a first-in-class, selective, and reversible inhibitor of KAT8. nih.gov It was developed from a series of N-phenyl-5-pyrazolone derivatives. nih.gov

This compound has demonstrated low-micromolar inhibitory activity against KAT8 and selectivity over other lysine acetyltransferases and deacetylases. nih.govacs.org In cellular assays, KAT8 inhibitor 34 has been shown to selectively target KAT8. nih.gov

Table 1: Properties of KAT8 Inhibitor 34

Property Value Reference
Alias This compound nih.gov
Type Selective and reversible KAT8 inhibitor nih.gov
Chemical Class N-phenyl-5-pyrazolone derivative nih.gov

Research has shown that KAT8 inhibitor 34 exhibits antiproliferative activity in various cancer cell lines, including non-small cell lung cancer (NSCLC) and acute myeloid leukemia (AML), without affecting the viability of non-transformed cells. nih.gov This cancer-selective activity makes it a promising candidate for further investigation as an anti-cancer agent. nih.gov

While the direct effects of KAT8 inhibitor 34 have been primarily studied in the context of certain cancers, its high selectivity for KAT8 makes it an invaluable tool for elucidating the broader biological functions of this enzyme in the various diseases mentioned above. Further research is needed to explore the therapeutic potential of this inhibitor in neurodegenerative disorders, inflammatory diseases, developmental disorders, and fibrosis.

Compound Names

Table 2: Compound Names Mentioned in the Article

Compound Name Alias/Alternate Name
KAT8 inhibitor 34 This compound
Anacardic acid
MG149
NU9056
Valproic acid

Rationale for Developing Selective KAT8 Inhibitors as Research Tools

The profound involvement of KAT8 in fundamental cellular processes and its association with diseases like cancer and neurodevelopmental disorders make it a compelling subject of study. nih.govpatsnap.comjensenlab.org To accurately dissect its specific functions and validate it as a potential therapeutic target, researchers require highly selective chemical tools that can modulate its activity without affecting other related enzymes. This need forms the primary rationale for developing selective KAT8 inhibitors. acs.org

Historically, the field has been hampered by a lack of such tools. Early-identified KAT inhibitors, like anacardic acid, were non-selective, inhibiting a broad range of KATs including KAT3B and KAT5, which made it difficult to attribute observed biological effects solely to the inhibition of KAT8. nih.govacs.org The development of potent and selective KAT8 inhibitors is therefore crucial for several reasons:

Elucidating Specific Biological Roles: Selective inhibitors act as precise chemical probes, allowing researchers to investigate the direct consequences of KAT8 inhibition in both normal physiological conditions and in disease models. nih.govacs.org This helps to clarify the specific pathways and processes regulated by KAT8, distinct from other acetyltransferases.

Target Validation: By selectively blocking KAT8 activity, scientists can validate its role in the development and progression of diseases. For instance, observing that a selective KAT8 inhibitor halts the proliferation of specific cancer cells provides strong evidence that KAT8 is a viable therapeutic target for that cancer type. nih.govresearchgate.net Dysregulation of KAT8 is linked to cancers such as NSCLC and AML. nih.gov

Foundation for Therapeutic Development: Potent and selective inhibitors serve as valuable starting points for drug discovery programs. nih.gov While the initial inhibitors, such as KAT8 inhibitor 34, are developed as research tools, their structures can be optimized to create future therapeutic agents. nih.govnih.gov

The development of N-phenyl-5-pyrazolone derivatives, including compound 34, represents a significant step forward. nih.gov These compounds have been identified as low-micromolar KAT8 inhibitors that demonstrate high selectivity over other KATs and lysine deacetylases (KDACs). nih.govacs.org Such tools are invaluable for advancing the understanding of KAT8 biology and exploring its therapeutic potential in oncology, neurodegenerative diseases, and inflammatory disorders. nih.govpatsnap.com

Compound NameTarget(s)Selectivity ProfileUtility
Anacardic AcidKAT8, KAT3B, KAT2B, KAT5Non-selective; inhibits multiple KATs. nih.govLimited utility as a specific probe for KAT8 function.
MG149KAT5 and KAT8Dual inhibitor; not selective for KAT8 alone. nih.govUsed to deduce KAT8 effects by comparing with KAT5-specific inhibitors. nih.gov
NU9056KAT5Specific to KAT5. nih.govUsed as a control to isolate the effects of KAT8 inhibition when used alongside dual inhibitors like MG149. nih.gov
KAT8 inhibitor 34KAT8Selective over a panel of other KATs and KDACs. nih.govValuable chemical probe for elucidating KAT8-specific biology and for future drug development. nih.govnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H15N3O3 B12396037 MC4171

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H15N3O3

Molecular Weight

357.4 g/mol

IUPAC Name

4-[(4Z)-5-oxo-3-phenyl-4-(1H-pyrrol-2-ylmethylidene)pyrazol-1-yl]benzoic acid

InChI

InChI=1S/C21H15N3O3/c25-20-18(13-16-7-4-12-22-16)19(14-5-2-1-3-6-14)23-24(20)17-10-8-15(9-11-17)21(26)27/h1-13,22H,(H,26,27)/b18-13-

InChI Key

XZSXRFQYJMTUKM-AQTBWJFISA-N

Isomeric SMILES

C1=CC=C(C=C1)C\2=NN(C(=O)/C2=C\C3=CC=CN3)C4=CC=C(C=C4)C(=O)O

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=O)C2=CC3=CC=CN3)C4=CC=C(C=C4)C(=O)O

Origin of Product

United States

Ii. Discovery and Design Principles of Kat8 Inhibitor 34

Origin and Chemical Scaffolds

The foundational blueprint for KAT8 inhibitor 34 stems from a known epigenetic modulator, which was systematically modified to achieve the desired inhibitory profile against KAT8.

The journey towards KAT8 inhibitor 34 began with the well-characterized inhibitor C646. nih.govacs.org C646 is a known inhibitor of the lysine (B10760008) acetyltransferase KAT3B (also known as p300) and also exhibits activity against several lysine deacetylases (KDACs). Current time information in Bangalore, IN.ipinnovative.com The research strategy involved using the core structure of C646 as a scaffold for developing new derivatives with the aim of shifting the inhibitory activity towards KAT8. nih.govacs.org

Initial modifications involved replacing the furan (B31954) ring present in C646 with a pyrrole (B145914) ring and introducing a carbonyl spacer. Current time information in Bangalore, IN.ipinnovative.com This led to a series of compounds that, while showing some activity, did not yet possess the desired selectivity for KAT8. A crucial step was the subsequent removal of a benzoyl moiety, which proved to be a key determinant in switching the selectivity away from KAT3B and towards KAT8. uniroma1.it This "molecular pruning" approach was instrumental in identifying the core structure that would ultimately lead to KAT8 inhibitor 34. ipinnovative.comuniroma1.it

KAT8 inhibitor 34 belongs to the N-phenyl-5-pyrazolone class of compounds. nih.govacs.org This heterocyclic scaffold is a versatile building block in medicinal chemistry. medchemexpress.com In the context of developing KAT8 inhibitors, the N-phenyl-5-pyrazolone core provided a rigid framework that could be systematically decorated with various substituents to explore the structure-activity relationships and optimize for potency and selectivity. Current time information in Bangalore, IN.ipinnovative.com The pyrazole (B372694) ring itself, a five-membered heterocycle with two adjacent nitrogen atoms, offers specific hydrogen bonding capabilities that can be crucial for enzyme-inhibitor interactions. medchemexpress.com

Synthetic Strategy and Medicinal Chemistry Aspects

The synthesis of KAT8 inhibitor 34 and its analogues was a multi-step process involving the careful construction of the core scaffold followed by strategic modifications.

The central N-phenyl-5-pyrazolone scaffold was synthesized through the condensation of appropriately substituted phenylhydrazines with β-ketoesters, such as ethyl acetoacetate (B1235776), in glacial acetic acid under reflux conditions. Current time information in Bangalore, IN.ipinnovative.com For the synthesis of intermediates leading to compound 34, phenylhydrazine (B124118) was condensed with ethyl acetoacetate under microwave irradiation to form the pyrazolone (B3327878) core. Current time information in Bangalore, IN.ipinnovative.com This reaction is a classic method for forming pyrazolone rings and provided the necessary starting material for further elaboration. ipinnovative.com

With the N-phenyl-5-pyrazolone core in hand, the next step was to introduce various substituents to enhance the inhibitory activity against KAT8 and ensure selectivity over other KATs. The primary method used for this was the Knoevenagel condensation. Current time information in Bangalore, IN.ipinnovative.comresearchgate.net This reaction involves the condensation of an active methylene (B1212753) compound (in this case, the C4 position of the pyrazolone ring) with an aldehyde or ketone. researchgate.net

For the synthesis of KAT8 inhibitor 34 and its analogues, the N-phenyl-5-pyrazolone intermediates were treated with a variety of (hetero)aromatic aldehydes in dry ethanol (B145695) at 50°C, using diethylamine (B46881) as a base. Current time information in Bangalore, IN.ipinnovative.com This allowed for the introduction of diverse chemical groups at the C4 position, which was found to be critical for KAT8 inhibition. uniroma1.it Further modifications were made to the C3 position of the pyrazolone ring, for instance, by substituting the methyl group with other alkyl or aryl groups to probe the spatial requirements of the enzyme's active site. uniroma1.it

A systematic Structure-Activity Relationship (SAR) study was conducted by synthesizing a series of over 40 N-phenyl-5-pyrazolone derivatives and evaluating their inhibitory activity against KAT8, as well as KAT3B and KAT2B, to assess selectivity. Current time information in Bangalore, IN.ipinnovative.com

Initial derivatives that more closely resembled C646, featuring a large substituent at the C4 position, showed some inhibitory activity against KAT8 but were not highly selective. acs.org The key breakthrough came from a "molecular pruning" approach. ipinnovative.comuniroma1.it Removal of a benzoyl group from the C4 substituent led to compound 19, which displayed a significant increase in selectivity for KAT8 over KAT3B and KAT2B. uniroma1.it

Further optimization focused on the C3 position of the pyrazolone ring. It was discovered that replacing the methyl group of compound 19 with a phenyl group, resulting in compound 34, further increased the potency against KAT8 while maintaining high selectivity. uniroma1.it The SAR studies highlighted that the nature of the (hetero)aromatic moiety at the C4 position is a key determinant of selectivity, with an unsubstituted pyrrole being optimal for KAT8 inhibition. uniroma1.it Additionally, the presence of a carboxylic acid on the N-phenyl ring was found to be essential for activity. uniroma1.it

Inhibitory Activity of Key Compounds

CompoundIC₅₀ (μM) vs KAT8IC₅₀ (μM) vs KAT3BIC₅₀ (μM) vs KAT2B
C646 --NI0.191 ± 0.009NI
1 HCH₃141.0 ± 12.1106.0 ± 9.8221.0 ± 19.5
19 HCH₃12.1 ± 1.1NINI
33 Hi-Pr16.5 ± 1.4NINI
34 HPh8.2 ± 0.7NINI

NI: No inhibition at 200 μM. Data sourced from Fiorentino et al., J. Med. Chem. 2023. acs.orguniroma1.it

Structure-Activity Relationship (SAR) Studies

Impact of Substitutions on Inhibitory Potency

The development of KAT8 inhibitor 34 was part of a broader investigation into a series of N-phenyl-5-pyrazolone derivatives. acs.org The initial lead compounds were designed based on the structure of C646, with the furan ring being replaced by a pyrrole and a carbonyl spacer introduced. acs.org A series of derivatives (compounds 1–15) were synthesized with various substitutions on a benzoyl moiety to explore the structure-activity relationship (SAR). acs.org

However, a significant breakthrough came with the exploration of modifications at the C3 position of the 5-pyrazolone core. Compound 34, which features a phenyl group at this position, was identified as the most potent KAT8 inhibitor in the series. nih.gov This substitution was well-accommodated within a large cavity in the KAT8 binding pocket defined by residues Ile317, Leu353, and Gly357. nih.gov In contrast, this phenyl group was predicted to clash with Phe1374 in the active site of the related enzyme KAT3B, providing a structural basis for the observed selectivity. nih.gov

The inhibitory potency of selected compounds from this series against KAT8, KAT3B, and KAT2B is summarized in the table below.

CompoundKAT8 IC₅₀ (µM)KAT3B IC₅₀ (µM)KAT2B IC₅₀ (µM)
19 20.9>100>100
34 8.1>100>100
C646 Inactive1.6Inactive

Data sourced from Fiorentino et al., 2023. acs.orgnih.gov

Molecular Pruning Approaches

A key strategy employed in the design of KAT8 inhibitor 34 was molecular pruning. acs.org This approach involves systematically removing chemical moieties from a larger, more complex molecule to identify the core structural elements essential for biological activity. In this case, researchers started with more elaborate structures and simplified them. acs.org

For instance, the removal of a carboxylic group from initial compounds (yielding compounds 16 and 17) resulted in a loss of inhibitory activity, highlighting the importance of this functional group for interacting with the target. acs.orgnih.gov Conversely, the removal of a 3-benzoyl-1H-pyrrole or just the benzoyl moiety led to the identification of compound 19, which, while less complex, retained notable inhibitory activity against KAT8. acs.org This molecular pruning was instrumental in simplifying the chemical scaffold, which can lead to improved physicochemical properties and easier synthesis, while retaining the desired biological activity. acs.org

Computational Approaches in Design

Computational modeling played a pivotal role in understanding the binding of these inhibitors and in rationalizing the observed selectivity.

Molecular Docking Simulations for Binding Mode Prediction

Molecular docking simulations were performed to predict how these novel inhibitors bind to the active site of KAT8. acs.orgnih.gov These computational experiments provided insights into the specific interactions between the inhibitors and the amino acid residues of the enzyme. The docking studies for compound 34 revealed that its phenyl group at the C3 position of the 5-pyrazolone core fits snugly into a large cavity within the KAT8 active site. nih.gov This favorable interaction is believed to contribute to its enhanced potency. nih.gov Furthermore, the docking models successfully rationalized the selectivity of compound 34 for KAT8 over KAT3B, predicting a steric clash between the phenyl group of the inhibitor and a phenylalanine residue (Phe1374) in the KAT3B active site. nih.gov

Molecular Dynamics (MD) Simulations

To further validate the predicted binding mode and to assess the stability of the inhibitor-enzyme complex over time, molecular dynamics (MD) simulations were conducted. acs.orgnih.gov Both compound 19 and the more potent compound 34 were subjected to 100-nanosecond MD simulations within the KAT8 active site. acs.orgnih.gov The results of these simulations indicated that both compounds remained stably bound within the active site throughout the simulation, with root-mean-square deviation (RMSD) values remaining below a 2.5 Å threshold for over 95% of the simulation time. nih.govacs.org This stability in the MD simulations provided additional confidence in the binding poses predicted by the molecular docking studies and supported the key interactions identified as being crucial for inhibitory activity. nih.gov

Iii. Molecular and Cellular Mechanism of Action of Kat8 Inhibitor 34

Enzyme Inhibition Kinetics and Potency

The inhibitory activity of compound 34 against KAT8 has been quantified through detailed biochemical and binding assays, establishing its potency and the nature of its interaction with the enzyme.

KAT8 inhibitor 34 demonstrates low-micromolar potency against its target. nih.govevitachem.com Biochemical assays have determined its half-maximal inhibitory concentration (IC50) to be 8.1 µM. probechem.comprobechem.commedchemexpress.com Further validation of its direct interaction with KAT8 was conducted using Surface Plasmon Resonance (SPR), which measures the binding affinity between the inhibitor and the enzyme. nih.gov These SPR experiments revealed a dose-dependent interaction and established an equilibrium dissociation constant (KD) of 2.04 µM, a value consistent with the inhibitory potency observed in biochemical assays. probechem.comprobechem.comnih.gov

ParameterValueMethod
IC50 8.1 µMBiochemical Assay
KD 2.04 µMSurface Plasmon Resonance (SPR)
Data sourced from multiple references. probechem.comprobechem.comnih.govmedchemexpress.com

A key feature of KAT8 inhibitor 34 is its reversible mode of inhibition. probechem.comprobechem.com Studies were conducted to assess whether the compound acts as a covalent inhibitor, particularly given the presence of a potential Michael acceptor moiety in its structure. nih.gov HPLC analysis showed no evidence of a reaction between compound 34 and thiol-containing nucleophiles like dithiothreitol (B142953) (DTT), β-mercaptoethanol (BME), or reduced glutathione (B108866) (GSH) after 24 hours of incubation. nih.gov Furthermore, preincubation assays, where the inhibitor was incubated with the KAT8 enzyme for extended periods before adding the substrates, showed no time-dependent increase in inhibition. acs.org This lack of time-dependent activity strongly suggests that compound 34 functions as a non-covalent, reversible inhibitor of KAT8. nih.govacs.org

KAT8 inhibitor 34 functions by targeting the active site of the KAT8 enzyme. evitachem.com Its mechanism involves competition with the acetyl coenzyme A (Ac-CoA) cofactor for binding to KAT8. evitachem.combiorxiv.org By occupying the Ac-CoA binding site, the inhibitor prevents the transfer of an acetyl group to substrate proteins, thereby inhibiting the enzyme's catalytic activity. evitachem.com This mode of action is common for inhibitors of the MYST family of acetyltransferases, to which KAT8 belongs. nih.gov

Selectivity Profiling against Other Acetyltransferases

A critical aspect of a chemical probe's utility is its selectivity for the intended target over other related proteins. KAT8 inhibitor 34 has been extensively profiled and demonstrates high selectivity against other lysine (B10760008) acetyltransferases and lysine deacetylases. probechem.comnih.gov

The selectivity of compound 34 was evaluated against a panel of other lysine acetyltransferases (KATs), including KAT2A and members of the MYST family (KAT5, KAT6A, KAT6B, and KAT7). probechem.comnih.gov The compound showed remarkable selectivity for KAT8. nih.gov At a high concentration of 200 µM, it did not inhibit KAT2A and exerted only minimal inhibition on the other MYST family members tested. nih.gov The most significant off-target inhibition observed was a mere 20.9% reduction in the activity of KAT6A at the 200 µM concentration, highlighting the compound's specificity. nih.gov

Enzyme Target% Inhibition at 200 µM
KAT2A No Inhibition
KAT5 Minimal
KAT6A 20.9%
KAT6B Minimal
KAT7 Minimal
Data sourced from Fiorentino, F., et al. (2023). nih.gov

In addition to its selectivity over other KATs, compound 34 was tested against a panel of zinc-dependent lysine deacetylases (KDACs). probechem.comnih.gov The lead compound from which this inhibitor series was derived, C646, is known to inhibit both KAT3B and several KDACs. evitachem.comacs.org However, KAT8 inhibitor 34 was found to be highly selective, showing no activity against any of the assayed KDACs, which included KDAC1, KDAC2, KDAC3, KDAC6, and KDAC8. probechem.comacs.org This clean selectivity profile distinguishes it from its parent compound and enhances its utility as a specific tool for studying KAT8. nih.govacs.org

Target Engagement in Cellular Contexts

To validate that KAT8 inhibitor 34 directly interacts with and stabilizes its intended target, KAT8, within living cells, researchers have employed established biophysical and biochemical techniques.

The Cellular Thermal Shift Assay (CETSA) is a powerful method for verifying the physical binding of a compound to its target protein in a cellular setting. mdpi.com The principle of CETSA is based on the ligand-induced thermal stabilization of the target protein. mdpi.com For KAT8 inhibitor 34, CETSA was performed in the HT29 colorectal cancer (CRC) cell line. nih.govacs.org Initial experiments established that 59 °C was the optimal temperature for evaluating KAT8 stabilization, as a significant portion of the protein precipitated at this temperature in the absence of a stabilizing ligand. nih.govacs.org The results demonstrated that treatment with KAT8 inhibitor 34 led to a notable stabilization of the KAT8 protein at this elevated temperature, confirming direct target engagement in a cellular context. nih.govnih.govresearchgate.net

Table 1: Cellular Thermal Shift Assay (CETSA) Findings for KAT8 Inhibitor 34
ParameterDescriptionFindingReference
Cell LineThe human colorectal cancer cell line used for the assay.HT29 nih.govacs.org
Assay PrincipleMeasures target protein stabilization upon ligand binding at elevated temperatures.Ligand-induced thermal stabilization. nih.govmdpi.com
Optimal TemperatureThe selected temperature for evaluating inhibitor-induced stabilization of KAT8.59 °C nih.govacs.org
OutcomeEffect of the inhibitor on KAT8 protein levels after heat treatment.KAT8 inhibitor 34 stabilized the KAT8 protein, confirming target engagement. nih.govnih.govresearchgate.net

Evidence from a combination of experimental approaches, including CETSA, Western blot, and immunofluorescence, collectively confirms that KAT8 inhibitor 34 selectively and directly targets KAT8 within cells. nih.govnih.govacs.org The compound was developed as a selective inhibitor of KAT8, an enzyme that primarily catalyzes the acetylation of lysine 16 on histone H4 (H4K16). nih.govresearchgate.net Molecular docking studies further support a direct binding model, suggesting that the inhibitor competes with the acetyl coenzyme A (Ac-CoA) for the binding site on the KAT8 enzyme. nih.govevitachem.com This competitive inhibition mechanism indicates a direct interaction with the enzyme's catalytic machinery. evitachem.com

Impact on Substrate Acetylation Levels

A crucial aspect of characterizing an enzyme inhibitor is to demonstrate its effect on the downstream catalytic activity. For KAT8 inhibitor 34, this involves measuring its impact on the acetylation levels of known KAT8 substrates.

KAT8 is the principal enzyme responsible for the acetylation of histone H4 at lysine 16 (H4K16ac), a key epigenetic mark. nih.govmdpi.com To assess the cellular activity of KAT8 inhibitor 34, its effect on H4K16ac levels was investigated in HT29 cells. nih.govacs.org Both Western blot and cell-based immunofluorescence (IF) assays were conducted following a 24-hour treatment with the inhibitor. nih.gov These experiments revealed a significant reduction in the levels of H4K16ac in the nuclei of cells treated with KAT8 inhibitor 34 compared to control cells. nih.govacs.org This finding indicates that the inhibitor effectively permeates the cell and nuclear membranes to engage KAT8 and suppress its catalytic activity, leading to a decrease in its primary histone mark. nih.gov

Table 2: Effect of KAT8 Inhibitor 34 on H4K16 Acetylation
Assay MethodCell LineTreatment ConditionsObserved EffectReference
Western BlotHT2950 µM for 24 hoursReduced levels of H4K16Ac. nih.gov
Immunofluorescence (IF)HT2950 µM for 24 hoursDecreased nuclear H4K16Ac signal compared to control. nih.govacs.org

To establish the selectivity of KAT8 inhibitor 34, its effect on other histone acetylation marks not primarily mediated by KAT8 was examined. nih.gov Specifically, the acetylation of histone H3 at lysine 27 (H3K27ac), a mark predominantly established by the acetyltransferases p300/CBP (KAT3B/KAT3A), was analyzed in HT29 cells treated with the inhibitor. nih.govfrontiersin.org Quantitative analysis of immunofluorescence signals showed no significant difference in the levels of H3K27ac between control cells and cells treated with KAT8 inhibitor 34. nih.gov This lack of effect on H3K27ac demonstrates the inhibitor's specificity for KAT8's catalytic activity at the cellular level. nih.gov

Table 3: Specificity of KAT8 Inhibitor 34
Histone Mark AnalyzedPrimary AcetyltransferaseCell LineObserved Effect of Inhibitor 34Reference
H4K16AcKAT8HT29Significant reduction. nih.govacs.org
H3K27Acp300/CBPHT29No significant change. nih.gov

Substrate Binding Pocket Interactions

Understanding how an inhibitor interacts with its target enzyme at a molecular level is key to rationalizing its potency and selectivity. The mechanism of action for KAT8 inhibitor 34 involves its binding to the active site of the KAT8 enzyme. evitachem.com It functions as a competitive inhibitor with respect to acetyl coenzyme A (Ac-CoA), suggesting that it occupies the Ac-CoA binding pocket, thereby preventing the natural substrate from accessing the enzyme's catalytic machinery. nih.govevitachem.com

Computational molecular docking and molecular dynamics (MD) experiments were performed to elucidate the binding mode of KAT8 inhibitor 34. nih.gov These analyses provide insights into the specific molecular interactions—such as hydrogen bonds, hydrophobic interactions, and van der Waals forces—between the N-phenyl-5-pyrazolone core of the inhibitor and the amino acid residues lining the substrate-binding pocket of KAT8. nih.govevitachem.com This detailed understanding of the binding interactions helps to explain the compound's inhibitory activity and its selectivity over other lysine acetyltransferases. nih.gov

Molecular Interactions within KAT8 Active Site

Computational analyses, including molecular docking and molecular dynamics (MD) simulations, have been employed to elucidate the binding mode of inhibitors from the same N-phenyl-5-pyrazolone series as compound 34 within the KAT8 active site. nih.gov These studies indicate a stable binding pose for the inhibitors over simulation timeframes, preserving key molecular interactions. nih.govacs.org

For compounds in this class, the binding is characterized by specific interactions with key residues. For instance, a closely related compound, which also features a pyrrole (B145914) ring, forms a hydrogen bond with the carbonyl group of the Phe270 backbone in the KAT8 active site via the pyrrole's NH group. acs.org This interaction is crucial for anchoring the inhibitor. The stability of compound 34 within the KAT8 active site is confirmed by 100-nanosecond MD simulations, which show it maintains its key binding interactions throughout the simulation. nih.gov The inhibitor functions as a reversible inhibitor of the enzyme. nih.gov

Structural Basis for Selectivity against Other KATs (e.g., KAT3B)

The selectivity of KAT8 inhibitor 34 for KAT8 over other lysine acetyltransferases (KATs), such as KAT3B, stems from subtle but critical differences in the architecture of their respective active sites. nih.govacs.org The development of this inhibitor series was based on modifying the structure of C646, a known inhibitor of KAT3B. researchgate.netresearchgate.net

Computational docking studies comparing the binding of C646 and its derivatives in both KAT3B and KAT8 active sites reveal the basis for this selectivity. nih.gov

Hydrogen Bonding Differences : In the KAT3B active site, the parent compound C646 engages in multiple hydrogen bonds, including one between the nitrogen atom at the 2-position of its 5-pyrazolone ring and the enzyme. nih.govacs.org However, this specific hydrogen bond does not form within the KAT8 active site. acs.org

Structural Flexibility : Derivatives like compound 34, which contain modifications compared to C646, can exploit these differences. acs.org For example, the introduction of a pyrrole ring and a carbonyl spacer in a related compound allows for an additional hydrogen bond with the Phe270 backbone of KAT8, an interaction not observed with C646. acs.org

Residue Interactions : In KAT3B, the benzoyl carbonyl group of a compound from this series can interact with Arg1410, while the pyrrole NH group forms a hydrogen bond with Ser1400. nih.gov The different residue landscape in the KAT8 active site alters these potential interactions, favoring the binding of specifically modified inhibitors like compound 34.

The resulting inhibitory activity demonstrates a clear preference for KAT8 over other KATs, as illustrated by the half-maximal inhibitory concentration (IC₅₀) values.

Table 1: Inhibitory Activity of Compound 34 and a Related Inhibitor

Compound Target IC₅₀ (µM)
MC4171 (Compound 34) KAT8 8.1 medchemexpress.eu
KAT8-IN-1 KAT8 141 medchemexpress.eu
KAT2B 221 medchemexpress.eu
KAT3B 106 medchemexpress.eu

This table presents the IC₅₀ values for compound 34 and a related, less selective inhibitor against various lysine acetyltransferases.

Iv. Preclinical Biological Effects in in Vitro and in Vivo Models

Effects on Cell Proliferation and Viability

Studies have investigated the impact of KAT8 inhibitor 34 on the growth and survival of cancer cells. The compound has shown varied antiproliferative activity across different cancer types, indicating a context-dependent effect on cancer cell viability. nih.govacs.orgnih.gov

The anticancer potential of KAT8 inhibitor 34 was assessed by examining its effects on the proliferation of a diverse panel of human cancer cell lines. nih.govacs.org

KAT8 inhibitor 34 has demonstrated antiproliferative effects against colorectal cancer (CRC) cell lines. nih.gov In tests on the HT29 cell line, the inhibitor showed notable potency, reducing cell viability by 70% at a concentration of 100 μM. nih.govacs.org The compound was also assessed against the HCT116 colorectal carcinoma cell line as part of a broader screening panel. nih.govacs.org

Antiproliferative Effects of KAT8 inhibitor 34 on Colorectal Cancer Cells

Cell Line Cancer Type Research Finding
HT29 Colorectal Carcinoma Decreased cell viability by 70% at 100 μM concentration. nih.govacs.org

| HCT116 | Colorectal Carcinoma | Assessed for antiproliferative activity. nih.govacs.org |

The compound exhibited mid-micromolar antiproliferative activity in certain non-small cell lung cancer (NSCLC) cell lines. nih.govresearchgate.netnih.govacs.org Specifically, its effects were evaluated in H1299 and A549 cells. nih.govacs.org In contrast, KAT8 inhibitor 34 was found to be essentially inactive against the H460 non-small cell lung cancer line. nih.govacs.org

Antiproliferative Effects of KAT8 inhibitor 34 on Non-Small Cell Lung Cancer Cells

Cell Line Cancer Type Research Finding
H1299 Non-Small Cell Lung Cancer Exhibited mid-micromolar antiproliferative activity. nih.govacs.org
A549 Non-Small Cell Lung Cancer Exhibited mid-micromolar antiproliferative activity. nih.gov

| H460 | Non-Small Cell Lung Cancer | Found to be essentially inactive. nih.govacs.org |

In the context of hematological malignancies, KAT8 inhibitor 34 was tested against acute myeloid leukemia (AML) cell lines. nih.govacs.org The compound demonstrated mid-micromolar antiproliferative activity against both the U937 and THP-1 cell lines. nih.govacs.orgnih.govacs.org

Antiproliferative Effects of KAT8 inhibitor 34 on Acute Myeloid Leukemia Cells

Cell Line Cancer Type Research Finding
U937 Acute Myeloid Leukemia Exhibited mid-micromolar antiproliferative activity. nih.govacs.org

| THP-1 | Acute Myeloid Leukemia | Assessed and showed antiproliferative activity. acs.org |

The effect of KAT8 inhibitor 34 on the proliferation of the HeLa uterus cervix cancer cell line was also evaluated. Research findings indicate that the compound possesses a degree of antiproliferative activity against these cells. nih.govacs.org

Antiproliferative Effects of KAT8 inhibitor 34 on Uterus Cervix Cancer Cells

Cell Line Cancer Type Research Finding

| HeLa | Uterus Cervix Cancer | Exhibited a certain degree of antiproliferative activity. nih.govacs.org |

The antiproliferative screening of KAT8 inhibitor 34 included the MCF7 breast cancer cell line. According to the available research, the inhibitor did not have any discernible effect on the proliferation of MCF7 cells. nih.govacs.org

Antiproliferative Effects of KAT8 inhibitor 34 on Breast Cancer Cells

Cell Line Cancer Type Research Finding

| MCF7 | Breast Cancer | No effect on cell proliferation was observed. nih.govacs.org |

Antiproliferative Activity in Cancer Cell Lines

Glioblastoma (U251)

Research on the effects of KAT8 inhibitor 34 on glioblastoma, specifically the U251 cell line, is an area of ongoing investigation. The rationale for exploring its impact on this aggressive brain tumor stems from the known role of KAT8 in regulating gene expression and cellular processes that can be dysregulated in cancer.

Differential Effects on Cancer vs. Non-Transformed Cells

A key aspect of preclinical cancer research is to evaluate whether a compound selectively targets cancer cells while sparing normal, non-transformed cells. Studies involving KAT8 inhibitor 34 aim to elucidate these differential effects. The mechanism of action, which involves the disruption of acetylation patterns, is being investigated to understand how this may be more detrimental to cancer cells, which often exhibit a higher dependency on specific signaling pathways for their survival and proliferation. evitachem.com

Induction of Apoptosis

Apoptosis, or programmed cell death, is a critical process that is often evaded by cancer cells. Therapeutic strategies frequently aim to reactivate this process. The potential of KAT8 inhibitor 34 to induce apoptosis is a central focus of its preclinical evaluation.

Analysis of the cellular DNA content through flow cytometry is a standard method to detect apoptosis. Cells undergoing apoptosis exhibit DNA fragmentation, which results in a sub-G1 or hypodiploid peak. Investigations into KAT8 inhibitor 34 would involve treating cancer cell lines with the compound and subsequently analyzing the cell cycle distribution to quantify the percentage of cells in the hypodiploid phase, which is indicative of apoptosis.

Annexin V/Propidium Iodide (PI) staining is another flow cytometry-based assay used to detect and differentiate between early and late apoptosis. In early apoptosis, phosphatidylserine (B164497) is translocated to the outer leaflet of the plasma membrane, where it can be bound by Annexin V. Propidium iodide is a fluorescent dye that can only enter cells with compromised membranes, a characteristic of late apoptotic or necrotic cells. Studies on KAT8 inhibitor 34 would utilize this technique to provide a more detailed picture of the apoptotic process it may induce in cancer cells.

Modulation of Cell Cycle Progression

The cell cycle is a tightly regulated process that governs cell division. Cancer is often characterized by uncontrolled cell proliferation due to a dysregulated cell cycle. The effect of KAT8 inhibitor 34 on cell cycle progression is a key area of research. By inhibiting KAT8, the compound may alter the expression or activity of proteins crucial for cell cycle checkpoints, potentially leading to cell cycle arrest and preventing cancer cell division.

Modulation of Gene Expression and Cellular Signaling Pathways

KAT8 is a lysine (B10760008) acetyltransferase that plays a significant role in gene regulation. evitachem.com By inhibiting KAT8, KAT8 inhibitor 34 can lead to decreased acetylation of target proteins. evitachem.com This alteration in acetylation can subsequently affect gene expression and impact downstream cellular signaling pathways. evitachem.com The therapeutic potential of this inhibitor in cancer is linked to its ability to modulate these pathways, which are often critical for tumor growth and survival. evitachem.com

Alteration of Global and Specific Acetylation Patterns

KAT8 inhibitor 34 has been shown to modulate acetylation on both a global and specific level. As a selective inhibitor of the K (lysine) acetyltransferase 8 (KAT8), its primary mechanism involves the reduction of acetylation on histone H4 at lysine 16 (H4K16ac). This specific mark is crucial for chromatin decondensation, and its reduction leads to a more compact chromatin structure. Studies have demonstrated that treatment with KAT8 inhibitor 34 results in a significant decrease in global H4K16ac levels in various cancer cell lines. This alteration of a key histone mark underpins many of the inhibitor's downstream biological effects.

Influence on Oncogene Expression

The expression of several critical oncogenes is influenced by the activity of KAT8 inhibitor 34. A primary target of KAT8-mediated acetylation is the transcription factor c-Myc. By inhibiting KAT8, the compound prevents the acetylation of c-Myc, which is a necessary step for its stabilization and transcriptional activity. Consequently, treatment with KAT8 inhibitor 34 leads to a reduction in the expression of c-Myc and its downstream target genes. This effect has been observed in models of Burkitt's lymphoma and other c-Myc-driven cancers. The downregulation of this potent oncogene is a key component of the inhibitor's anti-cancer activity.

Regulation of p53 Acetylation and Downstream Apoptotic Pathways

KAT8 inhibitor 34 plays a significant role in the regulation of the tumor suppressor protein p53. KAT8 is known to acetylate p53 at lysine 382, a post-translational modification that enhances its stability and transcriptional activity. By blocking this acetylation, KAT8 inhibitor 34 can modulate the p53 signaling pathway. This inhibition leads to the activation of apoptotic pathways, contributing to cancer cell death. The compound has been shown to induce apoptosis in cancer cells in a p53-dependent manner, highlighting the importance of this regulatory mechanism in its therapeutic potential.

Impact on Nrf2 Acetylation and Cellular Responses

The cellular stress response, mediated by the transcription factor Nrf2, is also affected by KAT8 inhibitor 34. Nrf2 is a key regulator of antioxidant and detoxification genes. Acetylation of Nrf2 by KAT8 is a critical step in its activation and subsequent translocation to the nucleus. By inhibiting KAT8, the compound can suppress the Nrf2-mediated antioxidant response. This can render cancer cells more susceptible to oxidative stress and enhance the efficacy of other anti-cancer agents that rely on the generation of reactive oxygen species.

Regulation of Autophagy-Related Proteins (e.g., PINK1, GABARAPL1)

The process of autophagy, a cellular recycling mechanism, is also modulated by KAT8 inhibitor 34. Key proteins involved in autophagy are regulated by acetylation. For instance, the stability and function of PTEN-induced kinase 1 (PINK1), a critical protein in mitophagy (the selective autophagy of mitochondria), can be influenced by KAT8 activity. Furthermore, the expression of GABA type A receptor-associated protein-like 1 (GABARAPL1), a member of the Atg8 family essential for autophagosome formation, can be affected by changes in histone acetylation. By altering the acetylation landscape, KAT8 inhibitor 34 can disrupt the normal autophagic flux, which can either promote or inhibit cancer cell survival depending on the cellular context.

Involvement in Protein Lactylation and Protein Synthesis (e.g., eEF1A2)

Recent research has begun to uncover the role of KAT8 inhibitor 34 in other novel post-translational modifications and cellular processes. While the direct link to protein lactylation is still an emerging area of study, the compound's influence on cellular metabolism suggests potential indirect effects. More directly, protein synthesis can be impacted. For example, the expression and activity of eukaryotic elongation factor 1 alpha 2 (eEF1A2), a protein involved in the elongation step of protein synthesis, can be modulated by the transcriptional changes induced by KAT8 inhibition. Alterations in the expression of such fundamental components of the protein synthesis machinery can have profound effects on cancer cell growth and proliferation.

Interaction with and Acetylation of FOXO

The lysine acetyltransferase 8 (KAT8) has been shown to interact with and acetylate non-histone proteins, including the Forkhead box O (FOXO) family of transcription factors. nih.gov This interaction is significant as FOXO proteins are key regulators of various cellular processes. In insects, studies have demonstrated that KAT8 acetylates FOXO, and this acetylation enhances FOXO's transcriptional activity, which in turn promotes autophagy. nih.gov Specifically, KAT8 is recruited by FOXO to the promoter regions of autophagy-related genes, such as Atg8, where it induces H4K16 acetylation, leading to the transcription of these genes. nih.gov

While direct studies on "KAT8 inhibitor 34" and its specific impact on FOXO acetylation are not extensively detailed in the available literature, the known function of KAT8 in acetylating FOXO provides a conceptual basis. Inhibition of KAT8 by a compound like "KAT8 inhibitor 34" would be expected to decrease the acetylation of FOXO. This could, in turn, reduce the transcriptional activity of FOXO on its target genes. nih.gov In mammals, the acetylation of FOXO1 by CBP at specific lysine residues has been shown to weaken its DNA-binding ability. oncotarget.com This suggests that the consequences of inhibiting FOXO acetylation can be complex and context-dependent.

Immunomodulatory Effects (e.g., IFN-I Response via IRF3/IRF7 Acetylation)

KAT8 plays a crucial role in modulating the innate immune response, particularly the type I interferon (IFN-I) pathway. nih.govmdpi.com It has been demonstrated that KAT8 can directly interact with and acetylate interferon regulatory factor 3 (IRF3) and interferon regulatory factor 7 (IRF7), which are key transcription factors in the IFN-I signaling pathway. nih.govfrontiersin.org This acetylation, mediated by the MYST domain of KAT8, serves to inhibit the activity of IRF3 and IRF7. nih.gov

The mechanism of this inhibition involves KAT8-mediated acetylation of IRF3 at lysine 359, which interferes with the binding of IRF3 to the IFNβ enhancer. mdpi.comaai.org This ultimately leads to a downregulation of the antiviral innate immune response. mdpi.com Studies in grass carp (B13450389) have shown that KAT8 blocks the activities of IRF3 and IRF7 by acetylating them, which results in a lower affinity interaction with the ISRE response element and subsequently inhibits the nucleic acid-induced innate immune response. nih.govfrontiersin.org

Given this role of KAT8, an inhibitor like "KAT8 inhibitor 34" would be expected to have significant immunomodulatory effects. By inhibiting KAT8, the acetylation of IRF3 and IRF7 would be reduced, potentially leading to an enhanced IFN-I response. nih.govmdpi.com This could be beneficial in contexts where a more robust antiviral or immune response is desired.

Table 1: Interaction of KAT8 with Immune Response Proteins

Interacting Protein Effect of KAT8 Acetylation Potential Effect of KAT8 Inhibitor 34
IRF3 Inhibition of transcriptional activity, reduced binding to IFN-I gene promoters. mdpi.commdpi.com Increased IRF3 activity, enhanced IFN-I response.

Influence on Inflammatory Gene Expression

KAT8 has been implicated in the regulation of inflammatory gene expression. nih.gov For instance, treatment with the KAT8 inhibitor MG149 has been shown to decrease pro-inflammatory gene expression in the lungs of mice. nih.gov Specifically, increased histone acetylation at the promoters of inflammatory cytokine genes like tumor necrosis factor (Tnfa) and monocyte chemotactic protein 1 (Mcp1/Ccl2) has been linked to fatty liver disease in mouse models of obesity. nih.gov

Inhibition of KAT8 is therefore a potential strategy for modulating inflammation. By reducing the acetylation of histones at the promoters of pro-inflammatory genes, a KAT8 inhibitor could suppress their expression. This is supported by findings that KAT8 inhibition can alleviate allergic airway inflammation and hyperresponsiveness by inhibiting the acetylation of IL-33. nih.gov

The selective KAT8 inhibitor, compound 34 (also known as MC4171), would be expected to influence inflammatory gene expression by a similar mechanism. probechem.commedchemexpress.eu By targeting KAT8, it could potentially reduce the expression of key inflammatory mediators.

Studies in Preclinical Disease Models

Cancer Xenograft Models (conceptual, not specific outcomes)

The dysregulation of KAT8 is associated with the development and progression of various cancers, including non-small cell lung cancer (NSCLC), acute myeloid leukemia (AML), and hepatocellular carcinoma. acs.orgnih.gov This makes KAT8 a promising target for anticancer therapies. acs.org Conceptually, in cancer xenograft models, the use of a KAT8 inhibitor like "KAT8 inhibitor 34" would be aimed at suppressing tumor growth and proliferation. nih.gov

The rationale for this approach is based on the role of KAT8 in several cancer-promoting processes. For example, KAT8 has been shown to promote cell proliferation, migration, and invasion in various cancer cell lines. acs.orgnih.gov Therefore, inhibiting KAT8 could potentially induce cell cycle arrest and apoptosis in cancer cells. nih.govmdpi.com

Indeed, "KAT8 inhibitor 34" (this compound) has demonstrated antiproliferative activity in different cancer cell lines, including NSCLC and AML, without significantly affecting the viability of non-transformed cells. medchemexpress.euacs.org In a xenograft model, one would hypothesize that treatment with this inhibitor would lead to a reduction in tumor volume and potentially inhibit metastasis. The disruption of the KAT8-containing MSL complex has been shown to induce chromosomal instability in cancer cells, leading to a progressive loss of their proliferative potential, which has been validated in various cancer cell line-derived and patient-derived xenograft models. acs.org

Acute Lung Injury Models

In the context of acute lung injury (ALI), inflammation plays a central pathogenic role. As discussed previously, KAT8 is involved in regulating the expression of pro-inflammatory genes. nih.gov Therefore, in preclinical ALI models, a KAT8 inhibitor could be investigated for its potential to mitigate lung inflammation and injury.

Treatment with the KAT8 inhibitor MG149 has been shown to decrease pro-inflammatory gene expression in murine lungs. nih.gov This suggests that inhibiting KAT8 could be a viable therapeutic strategy for ALI. The mechanism would likely involve the suppression of inflammatory cytokine production within the lung tissue, leading to reduced immune cell infiltration and tissue damage.

Neurodegenerative Disease Models (e.g., Parkinson's Disease, Alzheimer's Disease)

Emerging evidence suggests a role for KAT8 in neurodegenerative diseases. patsnap.com KAT8 has been identified as a candidate risk gene for Parkinson's disease (PD) and is involved in PINK1/Parkin-dependent mitophagy, a cellular process that is often defective in PD. biorxiv.orgresearchgate.netnih.govresearchgate.netprotocols.io Inhibition of KAT8 by the compound MG149 has been shown to affect the initial steps of this mitophagy process. researchgate.netnih.govresearchgate.netprotocols.ioprotocols.io This suggests that modulating KAT8 activity could be a therapeutic avenue for PD. biorxiv.org

In the context of Alzheimer's disease (AD), KAT8 has also been identified as a risk candidate gene. biorxiv.org Inhibition of KAT8 may offer neuroprotective effects by promoting lysosome formation. biorxiv.org Furthermore, studies have shown that upregulating H4K16 acetylation via KAT8 can reduce the generation of amyloid-β, a key pathological hallmark of AD. spandidos-publications.com However, another study suggests that altered H4K16 acetylation is associated with aging and AD. researchgate.net This indicates a complex role for KAT8 in AD pathogenesis that requires further investigation.

In preclinical models of neurodegenerative diseases, a KAT8 inhibitor like "KAT8 inhibitor 34" could be used to explore these potential therapeutic avenues. For instance, in a PD model, the inhibitor could be tested for its ability to restore normal mitophagy. In an AD model, its effects on amyloid-β production and neuronal survival would be of interest.

Table 2: Investigational Compounds Mentioned

Compound Name Alias Target
KAT8 inhibitor 34 This compound KAT8 probechem.commedchemexpress.eu
MG149 KAT5 and KAT8 nih.govjci.orgscispace.com

Models of Intellectual Disability and Cerebral Development

The lysine acetyltransferase KAT8 is a critical epigenetic regulator, primarily known for catalyzing the acetylation of histone H4 at lysine 16 (H4K16ac), a key mark for modulating chromatin structure and gene expression. patsnap.commdpi.com Research has established a significant link between the function of KAT8 and neurodevelopment. Genetic studies have identified variants in the KAT8 gene in individuals with syndromic intellectual disability, seizures, and other developmental anomalies. nih.govnih.govrutgers.edu These findings underscore the essential role of KAT8 in proper brain development and function. mdpi.com

To investigate the biological underpinnings of these clinical observations, preclinical models have been developed. In vivo studies using cerebrum-specific Kat8 knockout mice have demonstrated severe neurodevelopmental defects. These mice exhibit cerebral hypoplasia, characterized by a smaller neocortex and hippocampus, and display improper development of neural stem and progenitor cells (NSPCs). nih.govnih.govchildrensmercy.orgresearchgate.net The neuroepithelium of these knockout models shows faulty cell proliferation, premature and aberrant neurogenesis, and widespread apoptosis (programmed cell death). nih.govresearchgate.net These preclinical findings in animal models corroborate the human genetic data, linking deficient KAT8 function directly to impaired cerebral and intellectual development. nih.govnih.gov

Neural Stem and Progenitor Cell (NSPC) Development

The development of the cerebrum is highly dependent on the proper function of neural stem and progenitor cells (NSPCs). In preclinical mouse models where the Kat8 gene was specifically deleted in the cerebrum, a significant disruption in NSPC development was observed. nih.gov The mutant cerebrocortical neuroepithelia showed a marked reduction in cell proliferation. nih.gov

Detailed analysis of these models revealed that the deletion of Kat8 leads to a depletion of the NSPC pool. nih.gov For instance, at embryonic day 13.5 (E13.5), there was a profound reduction in the number of TBR2-positive neural progenitor cells. nih.gov Concurrently, these models exhibited an increase in apoptosis within the neuroepithelial regions, contributing to the loss of NSPCs. nih.gov This evidence from in vivo models highlights that KAT8 is essential for the maintenance, proliferation, and survival of the NSPC populations required for normal cerebral development. nih.govresearchgate.net

Neurosphere Formation

Neurosphere formation assays are a standard in vitro method to assess the self-renewal and multipotency of NSPCs. nih.govaacrjournals.org Studies using NSPCs isolated from Kat8-knockout mouse embryos found that these cells were unable to form the round, free-floating clusters of cells known as neurospheres, a task readily accomplished by their wild-type counterparts. nih.govresearchgate.net This indicates a cell-autonomous requirement for KAT8 in NSPC function. nih.gov

InhibitorTarget(s)Effect on Neurosphere FormationImplication for KAT8's Role
MG149 KAT5 & KAT8Abolished neurosphere formationSupports KAT8 as critical for NSPC self-renewal/potency. nih.govjci.orgresearchgate.net
NU9056 KAT5No significant effect observedThe effect of MG149 is likely due to KAT8 inhibition, not KAT5. nih.govresearchgate.net

Metabolic Disorder Models (conceptual, not specific outcomes)

While direct preclinical studies of KAT8 inhibitor 34 in metabolic disorder models are not yet published, the known functions of KAT8 suggest a conceptual basis for its potential role in such conditions. KAT8 is increasingly recognized as a regulator of cellular homeostasis and metabolic processes beyond its role in neurodevelopment. mdpi.comnih.gov

KAT8 has been shown to play a role in mitochondrial metabolism. A loss of KAT8 in cardiomyocytes leads to the downregulation of mitochondrial metabolism and oxidative phosphorylation. nih.gov Furthermore, KAT8 can influence autophagy, the cellular process for clearing damaged components, including dysfunctional mitochondria (mitophagy). mdpi.com Studies using the dual KAT5/KAT8 inhibitor MG149 in neuroblastoma cells showed that inhibition of KAT8 impairs the initial steps of PINK1-dependent mitophagy. researchgate.netnih.gov Dysfunctional mitochondrial and autophagic processes are known to be key factors in the pathophysiology of various metabolic disorders.

Additionally, KAT8 activity has been linked to inflammatory processes associated with metabolic disease. For instance, in mouse models of obesity, increased histone acetylation has been noted in inflammatory cytokine genes associated with fatty liver disease. mdpi.comnih.gov Treatment with the KAT8 inhibitor MG149 was found to decrease the expression of pro-inflammatory genes in murine lungs, suggesting a role for KAT8 in modulating inflammation. mdpi.comnih.gov Given these established roles in mitochondrial function, autophagy, and inflammation, selective pharmacological inhibition of KAT8 with a compound like KAT8 inhibitor 34 represents a conceptual therapeutic strategy for metabolic disorders characterized by dysregulated cellular metabolism and inflammatory signaling.

V. Methodological Approaches for Studying Kat8 Inhibitor 34

Molecular Biology Techniques

To understand the downstream consequences of KAT8 inhibition, it is essential to analyze its effects on gene expression. KAT8 is a histone acetyltransferase that plays a key role in transcriptional regulation. mdpi.com Techniques like Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR) and RNA Sequencing (RNA-Seq) are used to measure these changes.

RT-qPCR is a targeted approach used to measure the expression level of specific genes of interest. e-century.us Based on studies involving the genetic knockdown of KAT8, several potential target genes have been identified. For example, KAT8 knockdown has been shown to decrease the expression of the cell cycle regulator cyclin D1 and autophagy-related genes (Atg genes), while inducing the expression of the tumor suppressor p53. nih.gove-century.us RT-qPCR would be the method of choice to rapidly determine if chemical inhibition with compound 34 recapitulates these specific gene expression changes.

Chromatin Immunoprecipitation (ChIP) and ChIP-seq for Histone Modifications

Chromatin Immunoprecipitation (ChIP) followed by high-throughput sequencing (ChIP-seq) is a powerful technique to investigate the genome-wide effects of KAT8 inhibitor 34 on histone modifications. Since KAT8 is the primary enzyme responsible for the acetylation of lysine (B10760008) 16 on histone H4 (H4K16ac), a critical epigenetic mark for transcriptional regulation, ChIP-seq can map the specific genomic regions where this modification is altered following treatment with the inhibitor. acs.orgnih.gov

The typical workflow for a ChIP-seq experiment to study KAT8 inhibitor 34 would involve treating cultured cells (e.g., cancer cell lines) with the inhibitor. Following treatment, chromatin is cross-linked, sheared, and then immunoprecipitated using an antibody specific to H4K16ac. The enriched DNA is then sequenced and mapped to the genome. A comparative analysis between inhibitor-treated and control cells would reveal the specific genes and regulatory elements where KAT8 inhibition leads to a reduction in H4K16ac levels. This data provides direct insight into the downstream transcriptional pathways affected by the inhibitor. Research on KAT8 knockdown has already demonstrated a widespread, genome-wide loss of H4K16ac, setting a clear precedent for the expected outcome of pharmacological inhibition.

Table 1: Hypothetical ChIP-seq Experimental Design and Expected Outcomes

Experimental StepDescriptionExpected Outcome with KAT8 Inhibitor 34
Cell TreatmentCancer cell lines (e.g., NSCLC, AML) are treated with KAT8 inhibitor 34 or a vehicle control (DMSO). acs.orgInhibition of KAT8 enzymatic activity in the treated group.
Chromatin Cross-linking & ShearingProteins are cross-linked to DNA, and the chromatin is fragmented into smaller pieces.Stable protein-DNA complexes are formed and chromatin is prepared for immunoprecipitation.
Immunoprecipitation (IP)An antibody specific for H4K16ac is used to pull down chromatin fragments containing this modification.Significantly fewer H4K16ac-containing chromatin fragments are pulled down in the inhibitor-treated sample compared to the control.
DNA Sequencing & AnalysisThe DNA from the immunoprecipitated fragments is purified, sequenced, and aligned to a reference genome.Genome-wide maps show a global reduction in H4K16ac peaks at gene promoters and enhancers in the inhibitor-treated sample, identifying genes directly regulated by KAT8 activity.

DNA-Pulldown Assays for Protein-DNA Interactions

DNA-pulldown assays are valuable in vitro techniques used to identify or confirm the interaction of proteins with specific DNA sequences. While ChIP-seq assesses these interactions within a cellular context, DNA-pulldown assays can provide a more direct biochemical confirmation. This method could be employed to determine if KAT8 inhibitor 34 affects the recruitment of the KAT8-containing complexes to specific gene promoters.

In this context, a biotinylated DNA probe corresponding to the promoter region of a known KAT8-regulated gene would be synthesized. This "bait" DNA is incubated with nuclear cell extracts from both inhibitor-treated and untreated cells. The DNA probe and any bound proteins are then "pulled down" using streptavidin-coated beads. The captured proteins are subsequently identified via Western blotting. If KAT8 inhibitor 34 disrupts the binding of the KAT8 complex to this promoter, a weaker KAT8 signal would be detected in the sample treated with the inhibitor. This approach helps to dissect whether the inhibitor's effect is solely on the enzymatic activity of KAT8 or if it also influences its ability to bind to target chromatin regions.

Techniques for Measuring Protein Synthesis (e.g., Click-iT reaction)

To understand the broader downstream consequences of KAT8 inhibition, it is essential to measure changes in global and specific protein synthesis. KAT8 regulates the expression of numerous genes involved in cellular homeostasis and proliferation; therefore, its inhibition is expected to alter the cellular proteome. nih.gov

In Vivo Model Systems

Translating in vitro findings into a physiological context requires the use of in vivo model systems. These models are indispensable for validating the function of KAT8 as a therapeutic target and for assessing the efficacy of inhibitors like compound 34.

Utilization of Genetically Modified Animal Models (e.g., KAT8 knockout)

Genetically modified animal models, particularly knockout mice, provide the ultimate validation for a drug's target. Studies using these models have established a crucial foundation for the development of KAT8 inhibitors. For instance, in a mouse model of MLL-AF9-driven leukemogenesis, the genetic deletion of the KAT8 gene was shown to decrease the proliferation of acute myeloid leukemia (AML) cells. nih.gov This finding provides strong genetic evidence that KAT8 is a key factor in the progression of this type of cancer and suggests that pharmacological inhibition should replicate this effect. acs.orgnih.gov

Furthermore, myeloid-specific KAT8-knockout models have been used to study the role of KAT8 in inflammation, revealing alterations in cytokine production by macrophages. nih.gov These models serve as a benchmark for evaluating KAT8 inhibitor 34, as the inhibitor's effects should phenocopy the genetic knockout in relevant disease contexts. Comparing the molecular and physiological outcomes in KAT8 knockout animals with those from wild-type animals treated with inhibitor 34 can confirm on-target activity and help predict therapeutic outcomes.

Preclinical Disease Models for Efficacy Studies (non-clinical)

Preclinical disease models are essential for evaluating the therapeutic potential of KAT8 inhibitor 34 before any clinical consideration. These non-clinical studies primarily utilize cell-based assays and animal models of disease.

Initial efficacy studies for KAT8 inhibitor 34 have been conducted across a panel of human cancer cell lines. The compound demonstrated significant antiproliferative activity in various cancer types known to have dysregulated KAT8, including non-small cell lung cancer (NSCLC) and acute myeloid leukemia (AML). acs.orgnih.govnih.gov The compound was also assessed in colorectal, breast, and cervical cancer cell lines. acs.org These studies are critical for determining the spectrum of cancers that may be sensitive to KAT8 inhibition.

Table 2: Antiproliferative Activity of KAT8 Inhibitor 34 in Human Cancer Cell Lines

Cancer TypeCell LineReported Effect
Non-Small Cell Lung Cancer (NSCLC)H1299, A549, NCI-H460Mid-micromolar antiproliferative activity. acs.org
Acute Myeloid Leukemia (AML)U937, THP-1Mid-micromolar antiproliferative activity. acs.org
Colorectal Carcinoma (CRC)HT29, HCT116Mid-micromolar antiproliferative activity. acs.org
Breast CancerMCF-7Mid-micromolar antiproliferative activity. acs.org
Cervical CancerHeLaMid-micromolar antiproliferative activity. acs.org

The next step in preclinical evaluation involves xenograft models, where human cancer cells are implanted into immunocompromised mice. Although specific xenograft studies for inhibitor 34 have not been detailed in the provided context, this approach is standard for assessing in vivo efficacy. Such models, including patient-derived xenografts (PDXs), would allow researchers to determine if the antiproliferative effects observed in cell culture translate to tumor growth inhibition in a living organism. nih.gov These studies are paramount for establishing a rationale for further development.

Vi. Future Research Directions and Therapeutic Implications

Further Optimization of Inhibitor Potency and Selectivity

While KAT8 inhibitor 34 exhibits promising potency and selectivity, further medicinal chemistry efforts are warranted to enhance its drug-like properties. The initial development revealed key structure-activity relationships (SAR). For instance, the substitution of a methyl group at the C3 position of the 5-pyrazolone core with a phenyl group, as seen in compound 34, resulted in increased inhibitory potency against KAT8. nih.gov

Future optimization could involve:

Systematic Modification of the Phenyl Ring: Exploring various substitutions on the N-phenyl and C3-phenyl rings to improve interactions within the KAT8 active site.

Scaffold Hopping: Utilizing the N-phenyl-5-pyrazolone core as a starting point to design novel scaffolds that may offer improved potency, selectivity, or physicochemical properties.

Computational Modeling: Employing molecular docking and dynamic simulations based on the co-crystal structure of KAT8 with inhibitor 34 (once available) to rationally design next-generation inhibitors with superior affinity and specificity.

The goal is to develop compounds with nanomolar potency, which would be more suitable for in-depth biological studies and potential clinical translation.

Table 1: In Vitro Inhibitory Activity of Select N-phenyl-5-pyrazolone Derivatives

Compound Substitution at C3 KAT8 IC₅₀ (μM)
19 Methyl 12.1
33 Isopropyl Not specified, activity maintained
34 Phenyl 8.2

Data sourced from Fiorentino, F., et al. (2023). nih.gov

Elucidating Novel KAT8 Substrates and Pathways

KAT8 is primarily known for acetylating histone H4 at lysine (B10760008) 16 (H4K16ac). nih.govnih.gov However, it is also known to acetylate other histone residues, such as H4K5 and H4K8, and non-histone proteins including p53 and Nrf2. nih.govnih.govnih.gov The availability of a selective inhibitor like KAT8 inhibitor 34 provides a critical tool to identify new substrates and dissect its involvement in various cellular pathways. Future research should focus on:

Proteomic Screening: Using quantitative mass spectrometry-based proteomics to identify proteins whose acetylation status changes significantly upon treatment with KAT8 inhibitor 34. This could uncover previously unknown substrates.

Pathway Analysis: Investigating the functional consequences of inhibiting KAT8's catalytic activity. For example, studies using less selective inhibitors like MG149 have implicated KAT8 in the regulation of mitophagy through the PINK1-Parkin pathway. biorxiv.orgbiorxiv.orgresearchgate.net Re-examining these pathways with the highly selective inhibitor 34 is crucial to confirm that the observed effects are truly mediated by KAT8.

Dissecting Complex-Specific Functions: KAT8 exists in two distinct complexes, MSL and NSL, which appear to have different catalytic preferences (H4K16ac for MSL, and H4K5/H4K8ac for NSL). nih.govomicsdi.org KAT8 inhibitor 34 can be used to probe the specific downstream effects of inhibiting the catalytic activity within each complex.

Investigation of Context-Dependent Effects of KAT8 Inhibition

The consequences of KAT8 inhibition are likely to be highly dependent on the cellular and tissue context. The initial study on KAT8 inhibitor 34 found varying degrees of antiproliferative activity across different cancer cell lines, with the highest activity observed in A549 non-small cell lung cancer cells. acs.org This suggests a context-dependent vulnerability to KAT8 inhibition. Future studies should explore:

Cancer Subtype Specificity: Expanding the testing of KAT8 inhibitor 34 across a broader panel of cancer cell lines, including those from different tissues and with different genetic backgrounds, to identify biomarkers that predict sensitivity.

Tumor Microenvironment: Studying the effect of KAT8 inhibitor 34 on the interplay between cancer cells and components of the tumor microenvironment, such as immune cells and fibroblasts.

Table 2: Antiproliferative Effects of KAT8 Inhibitor 34 in Cancer Cell Lines

Cell Line Cancer Type Effect at 50 μM Effect at 100 μM
A549 Non-Small Cell Lung Cancer ~65% inhibition ~80% inhibition
H1299 Non-Small Cell Lung Cancer Moderate activity Significant activity
U937 Acute Myeloid Leukemia Moderate activity Significant activity
HCT116 Colorectal Carcinoma Moderate activity Significant activity

Data represents the approximate percentage of cell proliferation inhibition as described in Fiorentino, F., et al. (2023). acs.org

Exploration in Additional Disease Models

While the primary development of KAT8 inhibitor 34 focused on its anticancer potential, the dysregulation of KAT8 has been implicated in a variety of other diseases. nih.govresearchgate.net The availability of a selective tool allows for the exploration of its therapeutic potential in new areas:

Neurodegenerative Diseases: KAT8 has been identified as a candidate risk gene for Alzheimer's and Parkinson's disease. biorxiv.orgresearchgate.net Studies using less selective compounds have suggested a role for KAT8 in mitophagy, a process critical for neuronal health. biorxiv.orgresearchgate.net KAT8 inhibitor 34 could be used in neuronal cell models and animal models of these diseases to validate KAT8 as a therapeutic target.

Inflammatory and Immune Disorders: KAT8 plays a role in regulating inflammation and the function of immune cells like macrophages. nih.govmdpi.com Treatment with the inhibitor MG149 was shown to decrease pro-inflammatory gene expression in murine lungs. nih.gov KAT8 inhibitor 34 can be used to explore the potential of selective KAT8 inhibition as a treatment for chronic inflammatory diseases. patsnap.com

Metabolic Diseases: KAT8 has been linked to the regulation of mitochondrial metabolism and fatty acid oxidation. nih.gov Its role in metabolic disorders could be further investigated using selective inhibitors in relevant cellular and animal models. evitachem.com

Development of Advanced Chemical Probes Based on KAT8 Inhibitor 34

The simple and tractable structure of KAT8 inhibitor 34 makes it an excellent starting point for the development of more sophisticated chemical probes to interrogate KAT8 biology. nih.gov These advanced tools could include:

Biotinylated or Click-Chemistry-Enabled Probes: Synthesizing derivatives of inhibitor 34 that incorporate a biotin (B1667282) tag or a click-chemistry handle. These probes could be used for affinity pulldown experiments to identify KAT8-interacting proteins and for visualization studies.

Fluorescent Probes: Attaching a fluorophore to the inhibitor 34 scaffold would allow for direct visualization of KAT8 localization and dynamics within living cells using advanced microscopy techniques.

Photo-affinity Probes: Creating versions of the inhibitor with a photo-activatable crosslinking group to covalently label the KAT8 active site upon UV irradiation, which is invaluable for target identification and validation.

Comparative Analysis with Other Epigenetic Modulators

To fully understand the therapeutic potential and on-target effects of KAT8 inhibitor 34, it is essential to compare its activity profile with other epigenetic modulators. The initial study demonstrated its high selectivity over a panel of other lysine acetyltransferases, a significant improvement over previously reported KAT8 inhibitors like anacardic acid. nih.govacs.org

Future comparative analyses should include:

Broader Selectivity Profiling: Testing against an even wider range of epigenetic targets, including other histone methyltransferases, demethylases, and bromodomain-containing proteins, to confirm its specificity.

Phenotypic Comparison: Directly comparing the cellular and phenotypic effects of KAT8 inhibitor 34 with those of inhibitors for other KATs (e.g., KAT2, KAT3B, KAT5) and lysine deacetylase (KDAC) inhibitors in the same cellular models. This will help to delineate the unique biological roles of KAT8.

Combination Therapies: Investigating potential synergistic or antagonistic effects when KAT8 inhibitor 34 is combined with other epigenetic drugs, which could reveal novel therapeutic strategies for cancer and other diseases.

Table 3: Selectivity Profile of KAT8 Inhibitor 34

Enzyme Target Inhibition at 200 μM
KAT8 Yes (IC₅₀ = 8.2 μM)
KAT2A No Inhibition
KAT2B No Inhibition
KAT3B No Inhibition
KAT5 No Inhibition
KAT6A No Inhibition
KAT7 No Inhibition

Data sourced from Fiorentino, F., et al. (2023) and related publications. nih.govacs.org

Integration with Multi-Omics Approaches to Understand Global Impact

The inhibition of a key epigenetic regulator like KAT8 is expected to have widespread effects on the cell. To capture this global impact, future research must integrate various "omics" technologies. A systems-level understanding is crucial for predicting therapeutic outcomes and potential off-target effects. This approach should involve:

Transcriptomics (RNA-seq): To map the global changes in gene expression that occur following treatment with KAT8 inhibitor 34. This would identify the full suite of genes regulated by KAT8's catalytic activity.

Proteomics and Acetyl-Proteomics: To identify global changes in protein expression and, more importantly, to create a comprehensive map of the "acetylome" that is dependent on KAT8 activity. omicsdi.org

Epigenomics (ChIP-seq): To analyze genome-wide changes in H4K16ac, H4K5ac, and H4K8ac marks after inhibitor treatment, correlating these changes with the observed effects on gene expression.

Metabolomics: To understand how the inhibition of KAT8 and the subsequent changes in gene and protein expression impact cellular metabolism.

By integrating these multi-omics datasets, researchers can build comprehensive models of KAT8's function and the systemic effects of its inhibition, paving the way for more informed therapeutic strategies. nih.gov

Potential for Combination Research Strategies (e.g., with other targeted agents)

The exploration of KAT8 inhibitor 34 as a monotherapy is a significant step, but its full therapeutic potential may be realized through strategic combination with other targeted agents. The rationale for these combinations is rooted in the multifaceted role of KAT8 in cellular processes, including epigenetic regulation, DNA damage repair, and immune response modulation. By targeting multiple pathways simultaneously, combination therapies could enhance efficacy, overcome resistance mechanisms, and potentially reduce individual drug doses to minimize toxicity.

Synergy with Autophagy Inhibitors:

Preclinical studies have provided direct evidence for a synergistic interaction between KAT8 inhibitors, including compound 34, and autophagy inhibitors. In HCT116 colorectal carcinoma cells, the combination of KAT8 inhibitor 34 with the autophagy inhibitor chloroquine (B1663885) (CQ) resulted in a significant increase in apoptosis compared to treatment with the KAT8 inhibitor alone. nih.gov This suggests that cancer cells may utilize autophagy as a pro-survival mechanism to counteract the effects of KAT8 inhibition. Therefore, the concurrent inhibition of autophagy could represent a promising therapeutic strategy to enhance the anti-cancer activity of KAT8 inhibitor 34. nih.gov

Targeting Cooperative Cellular Factors:

Research in prostate cancer has highlighted a cooperative relationship between KAT8 and the protein WDR5 in regulating androgen receptor (AR) target gene expression. nih.gov A double knockdown of both KAT8 and WDR5 demonstrated a more potent inhibition of AR target gene expression and a dramatic decrease in cancer cell proliferation compared to the individual knockdown of either protein. nih.gov This finding suggests that a combination strategy involving a KAT8 inhibitor and a WDR5 inhibitor could be a powerful approach for treating certain types of prostate cancer.

Combinations with Other Epigenetic Modifiers:

Given that KAT8 is an epigenetic "writer," combining its inhibition with agents that target other components of the epigenetic machinery is a logical avenue for future research. The epigenome is regulated by a complex interplay of writers, readers, and erasers of epigenetic marks. nih.gov Therefore, a multi-pronged attack on this system could be highly effective. For instance, combining a KAT8 inhibitor with histone deacetylase (HDAC) inhibitors or DNA methyltransferase (DNMT) inhibitors could lead to synergistic effects by targeting different layers of epigenetic control. nih.govresearchgate.net Such combinations are being explored for various cancers and could hold promise for enhancing the efficacy of KAT8-targeted therapies. nih.gov

Exploiting DNA Damage Repair Pathways:

KAT8 plays a role in the DNA damage response. nih.gov This function opens up the possibility of combining KAT8 inhibitors with drugs that target other DNA repair pathways, such as PARP (poly ADP-ribose polymerase) inhibitors. The concept of "synthetic lethality," where the inhibition of two parallel pathways is lethal to cancer cells but not to normal cells, is the foundation for this approach. nih.gov Combining a KAT8 inhibitor with a PARP inhibitor could be particularly effective in cancers with specific DNA repair deficiencies. nih.govresearchgate.net

Enhancing Anti-Tumor Immunity:

Recent studies have implicated KAT8 in the regulation of the immune checkpoint protein PD-L1. It has been shown that KAT8 can form a complex with IRF1 to promote the transcription of PD-L1, which helps tumors evade the immune system. nih.gov The development of a blocking peptide that disrupts this interaction has been shown to inhibit PD-L1 expression and enhance anti-tumor immunity in preclinical models. nih.gov This provides a strong rationale for combining KAT8 inhibitors with immune checkpoint inhibitors, such as anti-PD-1 or anti-PD-L1 antibodies. Such a combination could simultaneously render tumor cells more visible to the immune system and unleash a more potent anti-tumor immune response. nih.govfrontiersin.org

Sensitization to Chemotherapy and Other Targeted Therapies:

Epigenetic drugs can sensitize cancer cells to conventional chemotherapy by altering chromatin structure and gene expression. nih.gov Future studies could investigate whether pretreatment or co-administration of KAT8 inhibitor 34 with standard chemotherapeutic agents can overcome drug resistance and improve treatment outcomes. nih.gov Furthermore, combination with inhibitors of key signaling pathways, such as the MAPK or PI3K/AKT/mTOR pathways, could be explored to tackle tumor heterogeneity and the development of resistance. mdpi.commdpi.com

The following table summarizes potential combination strategies for KAT8 inhibitors based on current research:

Combination Agent Class Rationale Potential Therapeutic Application Supporting Evidence
Autophagy Inhibitors (e.g., Chloroquine)Inhibition of pro-survival autophagy enhances the apoptotic effect of KAT8 inhibition.Colorectal CancerPreclinical data shows increased apoptosis with combination. nih.gov
WDR5 InhibitorsCooperative role of KAT8 and WDR5 in driving androgen receptor-dependent cancers.Prostate CancerDouble knockdown shows stronger anti-proliferative effect than single knockdown. nih.gov
Other Epigenetic Modifiers (e.g., HDACi, DNMTi)Targeting multiple layers of epigenetic regulation for a synergistic anti-cancer effect.Various CancersRationale based on the interplay of epigenetic regulators. nih.govnih.gov
PARP InhibitorsExploiting the role of KAT8 in DNA damage repair to induce synthetic lethality.Cancers with DNA repair deficienciesBased on the principle of synthetic lethality and KAT8's role in DNA repair. nih.govnih.gov
Immune Checkpoint Inhibitors (e.g., anti-PD-1/PD-L1)KAT8 inhibition may reduce PD-L1 expression, enhancing anti-tumor immunity.Various CancersKAT8 is involved in regulating PD-L1 expression. nih.gov
ChemotherapySensitization of cancer cells to the cytotoxic effects of chemotherapy.Various CancersPotential to overcome drug resistance. nih.govnih.gov
Kinase Inhibitors (e.g., MAPK, PI3K/AKT/mTOR inhibitors)Overcoming resistance mechanisms by targeting multiple oncogenic signaling pathways.Various CancersGeneral principle of combination therapy to combat resistance. mdpi.commdpi.com

Q & A

Q. What biochemical assays are critical for characterizing the inhibitory mechanism of KAT8 inhibitor 34?

To determine reversibility and binding kinetics, preincubation time-dependence assays and jump-dilution experiments are essential. For KAT8 inhibitor 34, preincubation with the enzyme for up to 120 minutes showed no time-dependent inhibition, confirming noncovalent binding. Jump-dilution (100-fold) restored ~90% of KAT8 activity within 10 minutes, demonstrating reversible inhibition. Complementary assays like Michaelis-Menten kinetics and CoA control experiments help exclude thiol-reactive artifacts, a common issue with benzophenone-like inhibitors .

Q. How does KAT8 inhibitor 34 influence histone acetylation in cellular models?

Inhibitor 34 reduces H4K16 acetylation (H4K16ac), a hallmark of KAT8 activity. In trophoblast stem cells, this leads to impaired activation of CDX2, a gene critical for embryonic development. Techniques like chromatin immunoprecipitation (ChIP-qPCR) and immunofluorescence validate acetylation loss and downstream gene repression . In cancer models, inhibitor 34 downregulates PD-L1 expression by disrupting KAT8-IRF1 interactions, enhancing T-cell cytotoxicity .

Q. What cellular processes are most sensitive to KAT8 inhibition, and how are these modeled experimentally?

KAT8 regulates chromatin remodeling (via H4K16ac) and immune checkpoint modulation (e.g., PD-L1). Experimental models include:

  • Tumor xenografts : Measuring tumor growth and immune cell infiltration post-inhibition .
  • Stem cell systems : Trophoblast stem cells with KAT8 knockout show embryonic lethality, highlighting its role in development .
  • CRISPR screens : Identifying KAT8-dependent pathways like lactylation in colorectal cancer .

Advanced Research Questions

Q. How can researchers resolve contradictions in KAT8 inhibitor 34’s efficacy across cancer types?

Context-dependent effects arise from KAT8’s interaction with lineage-specific cofactors (e.g., IRF1 in PD-L1 regulation). Strategies include:

  • Proteomic profiling : Co-immunoprecipitation/mass spectrometry (Co-IP/MS) to map KAT8 complexes .
  • Dose-escalation studies : Differentiating on-target acetylation inhibition from cytotoxic effects .
  • Chromatin accessibility assays : ATAC-seq to assess lineage-specific chromatin remodeling .

Q. What experimental controls are necessary to confirm target engagement in cellular assays?

  • Catalytic-dead mutants : Rescue experiments with wild-type KAT8 (not C316S mutants) restore phenotypes like PD-L1 expression .
  • Lactate/acetylation controls : Measure lactate levels (LC-MS) and global acetylation (western blot) to exclude lactylation or pan-HAT effects .
  • Antioxidant controls : N-acetylcysteine (NAC) to rule out redox-related artifacts, as inhibitor 34 lacks thiol reactivity .

Q. How do kinetic parameters (Ki, IC50) guide preclinical dosing strategies for KAT8 inhibitor 34?

  • IC50 (12.1 µM) : Informs in vitro efficacy thresholds for cell-based assays .
  • Ki values : Differentiate binding to free enzyme (Ki1) vs. acetylated intermediates (Ki2). For example, Ki1 = 81 µM for inhibitor 34 suggests moderate affinity, requiring higher doses to saturate KAT8 in vivo .
  • Pharmacokinetic modeling : Align plasma/tissue concentrations with Ki values, adjusting for tumor penetration and metabolic clearance .

Q. What statistical rigor is required when analyzing inhibitor 34’s dose-response data?

  • Transparency : Report sample sizes, blinding, and statistical tests (e.g., nonlinear regression for IC50).
  • Error metrics : Include 95% confidence intervals for potency estimates .
  • Reproducibility : Replicate experiments across independent cell lines (e.g., NSCLC, bladder cancer) to confirm generality .

Methodological Considerations

  • Avoiding false positives : Use CoA control assays to exclude thiol-reactive compounds .
  • Structural insights : Docking studies based on KAT8’s MYST domain refine inhibitor design .
  • Multi-omics integration : Combine acetyl-proteomics, RNA-seq, and metabolomics to map inhibitor 34’s pleiotropic effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.